molecular formula C7H8FN3O3S B8264048 6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate

Cat. No.: B8264048
M. Wt: 233.22 g/mol
InChI Key: UXRCVYPXTYUNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate (CAS 2244755-04-0) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key building block in the synthesis of novel, biologically active compounds. This compound is notably utilized in the multi-step synthesis of Taletrectinib, an FDA-approved kinase inhibitor used for the treatment of ROS1-positive non-small cell lung cancer . The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, known for its ability to interact with various kinase targets . Researchers leverage this fluorine-containing intermediate to introduce the core ring system into more complex molecules, facilitating the exploration of new therapeutic agents. The methanesulfonate (mesylate) salt form typically offers improved handling characteristics, such as enhanced crystallinity and solubility in various organic solvents used in synthesis. The molecular formula of the compound is C7H8FN3O3S, and it has a molecular weight of 233.22 g/mol . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

IUPAC Name

6-fluoroimidazo[1,2-b]pyridazine;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3.CH4O3S/c7-5-1-2-6-8-3-4-10(6)9-5;1-5(2,3)4/h1-4H;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRCVYPXTYUNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=NN2C1=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: A Technical Guide to Accelerating Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Kinase-Targeted Therapies

The human kinome, with its more than 500 protein kinases, represents a vast and fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinase inhibitors have revolutionized the treatment of many malignancies by targeting the aberrant signaling pathways that drive tumor growth and survival. Within the medicinal chemist's arsenal, certain heterocyclic structures have emerged as "privileged scaffolds" – frameworks that are capable of binding to multiple biological targets with high affinity. The imidazo[1,2-b]pyridazine core is a prime example of such a scaffold, having demonstrated remarkable versatility and success in the development of potent and selective kinase inhibitors.[1][2] The clinical success of ponatinib, a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia, has solidified the importance of the imidazo[1,2-b]pyridazine framework and spurred further exploration of its therapeutic potential.[1][2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the imidazo[1,2-b]pyridazine scaffold for kinase inhibitor discovery. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and successful applications of this versatile core, providing both foundational knowledge and actionable protocols to guide your research endeavors.

Synthesis of the Imidazo[1,2-b]pyridazine Core: A Foundational Protocol

A common and efficient method for the synthesis of the imidazo[1,2-b]pyridazine backbone involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[3] The presence of a halogen on the pyridazine ring is crucial for achieving good yields.[3]

General Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve the 3-amino-6-halopyridazine and the desired α-bromoketone in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a mild base, such as sodium bicarbonate, to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Characterization: The structure of the synthesized imidazo[1,2-b]pyridazine derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Analysis 3-amino-6-halopyridazine 3-amino-6-halopyridazine Condensation Reaction Condensation Reaction 3-amino-6-halopyridazine->Condensation Reaction alpha-bromoketone alpha-bromoketone alpha-bromoketone->Condensation Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Reaction Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Condensation Reaction Reflux Reflux Reflux->Condensation Reaction Workup & Purification Workup & Purification Condensation Reaction->Workup & Purification Imidazo[1,2-b]pyridazine Core Imidazo[1,2-b]pyridazine Core Workup & Purification->Imidazo[1,2-b]pyridazine Core Characterization (NMR, MS) Characterization (NMR, MS) Imidazo[1,2-b]pyridazine Core->Characterization (NMR, MS)

General workflow for the synthesis of the imidazo[1,2-b]pyridazine core.

The Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibitor Design

The imidazo[1,2-b]pyridazine scaffold serves as an excellent foundation for kinase inhibitors due to its rigid, planar structure and the strategic placement of nitrogen atoms that can act as hydrogen bond acceptors, mimicking the adenine region of ATP. This allows for strong interactions with the hinge region of the kinase active site. The scaffold also presents multiple positions for substitution, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

The imidazo[1,2-b]pyridazine scaffold and key substitution points for kinase inhibitor design.

Structure-Activity Relationship (SAR) Insights

Extensive research has elucidated key SAR trends for the imidazo[1,2-b]pyridazine scaffold. While the optimal substitution pattern is target-dependent, some general principles have emerged:

PositionSubstitution EffectRationale
C2 Substitutions can modulate selectivity and potency. Small alkyl or aryl groups are often well-tolerated.[3][6]This position often points towards the solvent-exposed region of the ATP binding pocket, allowing for the introduction of various functionalities to fine-tune properties.
C3 Typically decorated with an aryl or heteroaryl group. This is a critical position for achieving high potency.[4]This substituent often engages in key interactions with the kinase hinge region, forming hydrogen bonds that anchor the inhibitor in the active site.
C6 Modifications at this position significantly impact solubility and pharmacokinetic properties. Introduction of polar groups like morpholine or piperazine can enhance drug-like properties.[4][7]The C6 position is often directed towards the solvent front, making it an ideal site for introducing solubilizing groups without disrupting binding to the kinase.
C7 & C8 Substitutions are generally less explored but can influence selectivity.These positions are typically less critical for direct interaction with the kinase active site.

Case Studies: Targeting Key Kinases

The versatility of the imidazo[1,2-b]pyridazine scaffold is best illustrated through its successful application in developing inhibitors for a wide range of kinase targets.

Anaplastic Lymphoma Kinase (ALK)

Aberrant ALK activity is a key driver in certain types of non-small cell lung cancer (NSCLC).[8] Imidazo[1,2-b]pyridazine derivatives have emerged as potent ALK inhibitors, with some demonstrating activity against clinically relevant resistance mutations.[8][9]

CompoundALK WT IC₅₀ (nM)ALK G1202R IC₅₀ (nM)Reference
O-10 2.66.4[9]
Crizotinib --[8]

Data for Crizotinib against these specific mutants was not provided in the search results, but it is known to be less effective against the G1202R mutation.[8]

Simplified ALK signaling pathway and the point of intervention for imidazo[1,2-b]pyridazine inhibitors.
Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[10][11] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and brain-penetrant GSK-3β inhibitors.[10][12]

CompoundGSK-3β IC₅₀ (nM)Brain PenetrantReference
Compound 47 Potent (specific value not provided)Yes[10][12]

In vivo studies with compound 47 showed a significant reduction in phosphorylated tau levels in a mouse model of Alzheimer's disease.[10][12]

G Library of Imidazo[1,2-b]pyridazine Derivatives Library of Imidazo[1,2-b]pyridazine Derivatives In Vitro Kinase Inhibition Assay In Vitro Kinase Inhibition Assay Library of Imidazo[1,2-b]pyridazine Derivatives->In Vitro Kinase Inhibition Assay Screening Hit Identification (Potent Inhibitors) Hit Identification (Potent Inhibitors) In Vitro Kinase Inhibition Assay->Hit Identification (Potent Inhibitors) Cellular Phosphorylation Assay Cellular Phosphorylation Assay Hit Identification (Potent Inhibitors)->Cellular Phosphorylation Assay Validation Lead Compound Selection Lead Compound Selection Cellular Phosphorylation Assay->Lead Compound Selection In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Compound Selection->In Vivo Efficacy Studies Preclinical Testing Clinical Candidate Clinical Candidate In Vivo Efficacy Studies->Clinical Candidate

A typical workflow for the discovery of imidazo[1,2-b]pyridazine-based kinase inhibitors.

Future Perspectives

The imidazo[1,2-b]pyridazine scaffold continues to be a highly attractive starting point for the design of novel kinase inhibitors. Future research will likely focus on:

  • Exploring new kinase targets: The versatility of the scaffold suggests that it can be adapted to inhibit a broader range of kinases.

  • Developing covalent inhibitors: The introduction of reactive groups onto the scaffold could lead to the development of irreversible inhibitors with enhanced potency and duration of action. [13][14]* Targeting drug resistance: The development of imidazo[1,2-b]pyridazine derivatives that can overcome acquired resistance to existing kinase inhibitors is a key area of research. [8][9][15][16]* Improving pharmacokinetic properties: Further optimization of the scaffold to enhance oral bioavailability and brain penetration will be crucial for developing treatments for a wider range of diseases. [10][11][12] In conclusion, the imidazo[1,2-b]pyridazine scaffold represents a powerful tool in the ongoing quest for new and effective kinase-targeted therapies. Its synthetic accessibility, favorable structural features, and proven clinical success make it a cornerstone of modern medicinal chemistry.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PMC. Retrieved from [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. (2023). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Publishing. Retrieved from [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024). ORCA - Cardiff University. Retrieved from [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (2017). TSI Journals. Retrieved from [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. (2025). ACS Publications. Retrieved from [Link]

  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). PubMed. Retrieved from [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research. Retrieved from [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2017). MedChemComm. Retrieved from [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. (2010). PubMed. Retrieved from [Link]

  • Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. (2022). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. (2020). MDPI. Retrieved from [Link]

  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. (2020). PubMed. Retrieved from [Link]

  • METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. (2023). WIPO Patentscope. Retrieved from [Link]

  • Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. (2022). Technology Transfer. Retrieved from [Link]

  • Representative type I and type II c-Met inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. Retrieved from [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. (2025). PubMed. Retrieved from [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

The Ascendant Role of the 6-Fluoroimidazo[1,2-b]pyridazine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, renowned for its versatile biological activities, most notably exemplified by the multi-targeted kinase inhibitor, ponatinib.[1] Within this class, the introduction of a fluorine atom at the 6-position has emerged as a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the medicinal chemistry applications of 6-fluoroimidazo[1,2-b]pyridazine, offering a senior application scientist's perspective on its synthesis, structure-activity relationships (SAR), and therapeutic potential. We will delve into the causal reasoning behind experimental designs, present detailed protocols, and visualize key concepts to empower researchers in their drug discovery endeavors.

The Strategic Importance of the 6-Fluoro Substituent

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. In the context of the imidazo[1,2-b]pyridazine scaffold, the 6-fluoro substituent offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the imidazo[1,2-b]pyridazine ring system. This can be crucial for optimizing cell permeability and avoiding off-target interactions with aminergic GPCRs.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Improved Lipophilicity and Permeability: The introduction of a fluorine atom can alter the lipophilicity of a molecule, which can be fine-tuned to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of the 6-Fluoroimidazo[1,2-b]pyridazine Core

The construction of the 6-fluoroimidazo[1,2-b]pyridazine scaffold typically proceeds through a well-defined synthetic sequence. The key starting material is the commercially available 3,6-difluoropyridazine.

Synthesis of the Key Intermediate: 3-Amino-6-fluoropyridazine

The initial and critical step is the selective nucleophilic aromatic substitution of one fluorine atom in 3,6-difluoropyridazine with ammonia.

Experimental Protocol: Synthesis of 3-Amino-6-fluoropyridazine [2]

  • Reaction Setup: To a sealed pressure vessel, add 3,6-difluoropyridazine and a solution of aqueous ammonia.

  • Reaction Conditions: Heat the mixture to 130 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-6-fluoropyridazine. Further purification can be achieved by recrystallization.

Cyclization to the Imidazo[1,2-b]pyridazine Ring System

The core scaffold is then constructed via a condensation reaction between 3-amino-6-fluoropyridazine and a suitable α-haloketone. This reaction proceeds readily under mild basic conditions.[3]

Experimental Protocol: General Synthesis of 3-Substituted-6-fluoroimidazo[1,2-b]pyridazines [3]

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-fluoropyridazine and the desired α-bromoketone in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a mild base, such as sodium bicarbonate, to the mixture.

  • Reaction Conditions: Reflux the reaction mixture until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to afford the desired 3-substituted-6-fluoroimidazo[1,2-b]pyridazine.

A Versatile Intermediate: 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine

For further diversification at the 3-position, 3-bromo-6-fluoroimidazo[1,2-b]pyridazine serves as a highly valuable intermediate.

Experimental Protocol: Synthesis of 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine [4]

  • Reaction Setup: Dissolve 6-fluoroimidazo[1,2-b]pyridazine in glacial acetic acid at room temperature.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until completion.

  • Work-up and Purification: The product can be isolated by precipitation upon addition of water, followed by filtration and drying.

This brominated intermediate is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the 3-position.[4]

Visualizing the Synthetic Workflow

G A 3,6-Difluoropyridazine B 3-Amino-6-fluoropyridazine A->B aq. NH3, 130°C D 3-Substituted-6-fluoro- imidazo[1,2-b]pyridazine B->D Reflux, NaHCO3 E 6-Fluoroimidazo[1,2-b]pyridazine B->E Cyclization C α-Bromoketone C->D F 3-Bromo-6-fluoro- imidazo[1,2-b]pyridazine E->F Br2, Acetic Acid G Further Diversification (e.g., Suzuki Coupling) F->G

Caption: Synthetic pathways to 6-fluoroimidazo[1,2-b]pyridazine derivatives.

Medicinal Chemistry Applications and Structure-Activity Relationships

The 6-fluoroimidazo[1,2-b]pyridazine scaffold has been successfully employed in the development of potent and selective inhibitors for a range of therapeutic targets.

Kinase Inhibitors

The imidazo[1,2-b]pyridazine core is a well-established "hinge-binding" motif in many kinase inhibitors. The 6-fluoro substituent can play a crucial role in fine-tuning the activity and selectivity of these compounds.

Case Study: Tyk2 JH2 Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and a key mediator of cytokine signaling pathways implicated in autoimmune and inflammatory diseases. A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazines were developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[5] The introduction of a 6-fluoro substituent was found to be well-tolerated and contributed to compounds with excellent cellular and in vivo activity.[5]

Compound IDR1 (at 6-position)Tyk2 JH2 Ki (nM)IFNα IC50 (nM)hWB IC50 (nM)
6e H0.351191
6h F0.341289
6i F0.361395
Data sourced from ACS Med. Chem. Lett. 2019, 10, 4, 506–511[5]

The data demonstrates that the introduction of a fluorine atom at the 6-position of the 2"-pyridyl ring of the N1-substituent maintains high potency against Tyk2 JH2, as evidenced by the comparable Ki, IFNα cellular assay, and human whole blood (hWB) assay IC50 values for compounds 6h and 6i relative to the non-fluorinated analog 6e .[5] This highlights the utility of fluorine as a bioisosteric replacement that can be used to modulate physicochemical properties without compromising biological activity.

Other Kinase Targets

The broader imidazo[1,2-b]pyridazine class has shown activity against a range of other kinases, including:

  • PIM Kinases: Implicated in hematopoietic malignancies.[6]

  • Monopolar Spindle 1 (Mps1/TTK) Kinase: A target in oncology.[7]

  • Transforming Growth Factor-β Activated Kinase (TAK1): A potential therapeutic target in multiple myeloma.

  • Rho-associated coiled-coil containing protein kinase 2 (ROCK2): A target for the treatment of pulmonary fibrosis.[8]

While specific examples of 6-fluoro derivatives for all these targets are not extensively reported, the principles of using the 6-fluoro substituent to enhance ADME properties and potentially improve potency and selectivity are broadly applicable.

Visualizing a General Kinase Inhibition Pathway

G A Cytokine/Growth Factor B Receptor A->B C Kinase (e.g., Tyk2) B->C D Substrate Protein C->D ATP E Phosphorylated Substrate D->E Phosphorylation F Downstream Signaling E->F G Cellular Response (e.g., Inflammation, Proliferation) F->G H 6-Fluoroimidazo[1,2-b]pyridazine Inhibitor H->C Inhibition

Caption: Inhibition of a kinase signaling pathway by a 6-fluoroimidazo[1,2-b]pyridazine derivative.

Central Nervous System (CNS) Applications

The ability to cross the blood-brain barrier (BBB) is a critical requirement for drugs targeting the CNS. The physicochemical properties of the 6-fluoroimidazo[1,2-b]pyridazine scaffold make it an attractive candidate for the development of CNS-active agents.

Case Study: Ligands for β-Amyloid Plaques

The accumulation of β-amyloid plaques is a hallmark of Alzheimer's disease. A series of imidazo[1,2-b]pyridazines were synthesized and evaluated as potential imaging agents for these plaques.[2] The study included analogs with various substituents at the 6-position, including fluorine. While a direct comparison of a 6-fluoro analog with other 6-halo analogs was not the primary focus, the research demonstrated that the 6-position is amenable to substitution for tuning the binding affinity and pharmacokinetic properties required for a successful PET ligand.[2][3]

Case Study: Acetylcholinesterase Inhibitors

In the pursuit of treatments for neurodegenerative diseases, a series of 6-amino-substituted imidazo[1,2-b]pyridazines were designed as acetylcholinesterase (AChE) inhibitors.[9][10] While this particular study did not include 6-fluoro derivatives, it highlights the potential of this scaffold to accommodate various substituents at the 6-position to achieve potent inhibition of CNS targets. The principles of using fluorine to improve BBB penetration and metabolic stability would be highly relevant in the optimization of such compounds.

Antimicrobial Applications

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyridazine core, a component of the imidazo[1,2-b]pyridazine scaffold, is found in numerous compounds with antimicrobial activity.[1][11][12][13]

While specific studies on the antimicrobial properties of 6-fluoroimidazo[1,2-b]pyridazine derivatives are not extensively documented in the initial search, the broader class of pyridazine and imidazo[1,2-b]pyridazine derivatives has shown promise. For instance, certain pyridazine derivatives have demonstrated significant activity against Gram-positive bacteria.[1] The introduction of a 6-fluoro substituent could be a viable strategy to enhance the potency, selectivity, and pharmacokinetic profile of these antimicrobial leads. The fluorine atom could potentially engage in specific interactions with bacterial enzymes or other targets, leading to improved efficacy. Further research in this area is warranted to explore the full potential of the 6-fluoroimidazo[1,2-b]pyridazine scaffold in combating infectious diseases.

Conclusion and Future Perspectives

The 6-fluoroimidazo[1,2-b]pyridazine scaffold has proven to be a valuable asset in modern medicinal chemistry. Its robust synthesis and the strategic advantages conferred by the 6-fluoro substituent have enabled the development of potent and selective modulators of various biological targets. The successful application of this scaffold in the discovery of kinase inhibitors for autoimmune diseases and its potential in CNS disorders and as antimicrobial agents underscore its versatility.

Future research in this area should focus on several key aspects:

  • Exploration of Novel Targets: The unique properties of the 6-fluoroimidazo[1,2-b]pyridazine core warrant its investigation against a broader range of therapeutic targets.

  • In-depth SAR Studies: A systematic comparison of the 6-fluoro substituent with other halogens and bioisosteric replacements will provide a deeper understanding of its role in modulating biological activity and ADME properties.

  • Development of Covalent Inhibitors: The inherent reactivity of the imidazo[1,2-b]pyridazine scaffold could be exploited to design targeted covalent inhibitors with enhanced potency and duration of action.

By continuing to explore the rich medicinal chemistry of the 6-fluoroimidazo[1,2-b]pyridazine scaffold, the scientific community is well-positioned to deliver the next generation of innovative therapeutics.

References

[1] Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [2] Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 80-84. [5] Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 506-511. [11] Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [9] Tatipamula, V. B., et al. (2017). Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6-Amino-substituted Imidazo[1,2-b]pyridazines as Acetylcholinesterase Inhibitors. R Discovery. [14] Reddy, T. S., et al. (2022). Synthesis of Imidazo[1,2-b]pyridazine Scaffold Based Amide Derivatives as Potential Inhibitors for Bacterial Activity. ResearchGate. [15] Hunter, R., & Caira, M. R. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [3] Wang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [16] Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Semantic Scholar. [10] Anireddy, J. S., et al. (2016). Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6-Amino-substituted Imidazo[1,2-b]pyridazines as Acetylcholinesterase Inhibitors. ResearchGate. [12] Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [13] Caprosu, M., et al. (1998). Antimicrobial activity of new pyridazine derivatives. PubMed. [4] Bristol-Myers Squibb Company. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents. [17] Paidi, K. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [18] Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [19] Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [20] Le, K., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [21] BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem. [6] Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [22] 1st Scientific. (n.d.). 6-Fluoroimidazo[1,2-B]Pyridazine. 1stsci.com. Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [8] Wang, Y., et al. (2025). Identification of Novel Imidazo[1,2‑b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Figshare. [7] Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. MedChemExpress.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling and C-H Arylation Strategies for 6-Fluoroimidazo[1,2-b]pyridazine Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (e.g., ROS1/NTRK inhibitors like Taletrectinib) [1]. The starting material, 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate (mesylate salt, CAS: 2244755-04-0), is often preferred over the free base due to its enhanced crystallinity, bench stability, and superior solubility profiles during early-stage synthesis [2].

Mechanistic Causality: A traditional Suzuki-Miyaura cross-coupling requires an electrophilic handle (typically a halide or pseudohalide) to undergo oxidative addition with the Palladium(0) catalyst [3]. Because the 6-fluoroimidazo[1,2-b]pyridazine mesylate salt lacks a halogen at the reactive C3 position, direct Suzuki coupling is not natively possible. Therefore, C3-functionalization requires one of two strategic pathways:

  • Pathway A (Classical): In situ neutralization of the mesylate salt, followed by electrophilic bromination at the electron-rich C3 position, and subsequent Suzuki-Miyaura coupling.

  • Pathway B (Step-Economic): Direct Pd-catalyzed C-H arylation at the C3 position, which operates via a Concerted Metalation-Deprotonation (CMD) mechanism, bypassing the need for boronic acids and pre-bromination [4].

(Note: If your substrate contains a covalently bound mesylate ester at the C6 position rather than existing as a salt, specialized Buchwald-type ligands such as XPhos or L2 are required to facilitate oxidative addition into the strong C–O bond [5]. This guide focuses on the commercially prevalent mesylate salt).

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters for both C3-functionalization pathways, highlighting the causality behind the reagent selection.

ParameterPathway A: Classical Suzuki-MiyauraPathway B: Direct C-H ArylationCausality / Rationale
Pre-requisite C3-Bromination (NBS, DMF, rt)None (Direct use of salt)Pathway A requires a C-Br bond for facile Pd(0) oxidative addition.
Catalyst System PdCl2(dppf)·CH2Cl2 (5 mol%)Pd(OAc)2 (2 mol%), P(o-tol)3 (4 mol%)dppf provides a large bite angle ideal for reductive elimination [6]; P(o-tol)3 is sterically hindered, promoting a highly active 14-electron Pd(0) species.
Coupling Partner Aryl Boronic Acid / EsterAryl BromidePathway B reverses the polarity, using the heterocycle as the nucleophilic equivalent.
Base K2CO3 or K3PO4 (3.0 equiv)K2CO3 (2.0 equiv)Excess base is required to first neutralize the mesylate salt, then activate the boronate (Pathway A) or facilitate CMD (Pathway B).
Solvent & Temp 1,4-Dioxane/H2O (4:1), 90 °CDiglyme or DMAc, 102 °CBiphasic water/dioxane dissolves inorganic bases for Suzuki; anhydrous diglyme prevents hydrolysis in C-H arylation[7].
Typical Yield 75–90%65–85%Pathway A offers broader substrate scope; Pathway B offers higher step-economy.

Experimental Protocols (Self-Validating Systems)

Protocol A: Two-Step C3-Bromination and Suzuki-Miyaura Coupling

Step 1: Free-Basing and C3-Bromination

  • Preparation: In a round-bottom flask, suspend 6-fluoroimidazo[1,2-b]pyridazine mesylate (1.0 equiv) in anhydrous DMF (0.2 M). Add K2CO3 (1.1 equiv) and stir for 15 minutes at room temperature to liberate the free base.

  • Bromination: Cool the mixture to 0 °C. Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 10 minutes. The electron-rich nature of the imidazole ring directs electrophilic aromatic substitution exclusively to the C3 position.

  • Self-Validation: Monitor the reaction via LC-MS. Look for the disappearance of the starting mass (m/z 138 for the free base) and the appearance of the brominated product (m/z 216/218, 1:1 isotopic ratio indicating bromine incorporation).

  • Isolation: Quench with ice water. The product, 3-bromo-6-fluoroimidazo[1,2-b]pyridazine, will precipitate. Filter, wash with water, and dry under vacuum.

Step 2: Suzuki-Miyaura Coupling

  • Setup: Charge a Schlenk flask with 3-bromo-6-fluoroimidazo[1,2-b]pyridazine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), PdCl2(dppf)·CH2Cl2 (0.05 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: The water is critical to dissolve K2CO3, forming the reactive hydroxyboronate species necessary for transmetalation [6].

  • Reaction: Evacuate and backfill with N2 (3x). Heat the mixture to 90 °C for 12 hours.

  • Self-Validation: A color change from orange to dark brown/black indicates catalyst turnover and eventual Pd black precipitation (reaction completion). Confirm via TLC (UV active).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Direct Pd-Catalyzed C-H Arylation (Step-Economic Alternative)
  • Setup: In a dry Schlenk tube, combine 6-fluoroimidazo[1,2-b]pyridazine mesylate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)2 (0.02 equiv), P(o-tol)3 (0.04 equiv), and K2CO3 (3.0 equiv)[7][8].

  • Solvent & Degassing: Add anhydrous diglyme (0.15 M). Sparge the solution with N2 for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the aryl bromide and oxidation of the phosphine ligand.

  • Reaction: Seal the tube and heat to 102 °C for 16 hours. The K2CO3 neutralizes the mesylate salt in situ and acts as the proton acceptor in the CMD transition state.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd residue, concentrate under reduced pressure, and purify via silica gel chromatography.

Mandatory Visualization

G Substrate 6-Fluoroimidazo[1,2-b]pyridazine Mesylate Salt (CAS: 2244755-04-0) FreeBase In Situ Free Base Generation (K2CO3 or K3PO4) Substrate->FreeBase Bromination Electrophilic Bromination (NBS, DMF, 0 °C to rt) FreeBase->Bromination Pathway A (Classical) CH_Arylation Direct C-H Arylation (Pd(OAc)2, P(o-tol)3, Ar-Br, 102 °C) FreeBase->CH_Arylation Pathway B (Step-Economic) BromoInt 3-Bromo-6-fluoroimidazo [1,2-b]pyridazine Bromination->BromoInt Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 90 °C) BromoInt->Suzuki Product C3-Aryl-6-fluoroimidazo [1,2-b]pyridazine Suzuki->Product CH_Arylation->Product

Workflow for C3-functionalization of 6-Fluoroimidazo[1,2-b]pyridazine mesylate.

References

  • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Method for producing 3,6-disubstituted imidazo[1,2-b]pyridazine derivative (WO2018168815A1)
  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates Source: Journal of the American Chemical Society / NIH URL: [Link]

Sources

Comprehensive Application Note: Synthesis and Functionalization of 3-Substituted 6-Fluoroimidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Pharmacological Context

The imidazo[1,2-


]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of highly selective kinase inhibitors. Notable examples include Adaptor-Associated Kinase 1 (AAK1) inhibitors for neurological disorders and ROS1 inhibitors like Taletrectinib for non-small cell lung cancer (NSCLC) .

As a Senior Application Scientist, I frequently observe discovery teams struggling with late-stage functionalization of this bicyclic core. The strategic incorporation of a 6-fluoro substituent —as opposed to the traditional 6-chloro group—fundamentally alters the synthetic trajectory. Fluorine’s extreme electronegativity hyper-activates the C6 position for downstream Nucleophilic Aromatic Substitution (S


Ar) with sterically hindered amines, while remaining completely inert to palladium-catalyzed cross-coupling conditions at the C3 position. This orthogonal reactivity enables a modular, self-validating approach to library synthesis.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3-substituted 6-fluoroimidazo[1,2-


]pyridazines relies on a strict sequence of chemoselective and regioselective transformations.
  • Core Construction: The core can be synthesized de novo via the cyclization of 6-fluoropyridazin-3-amine with chloroacetaldehyde. Mechanistically, the highly nucleophilic endocyclic nitrogen (N2) attacks the

    
    -carbon of the 
    
    
    
    -haloaldehyde, followed by intramolecular condensation. Alternatively, a Halex (Halogen Exchange) reaction can convert the cheaper 6-chloro analog to the 6-fluoro derivative using Cesium Fluoride .
  • Regioselective Bromination: The bridgehead nitrogen donates electron density into the imidazole ring, making the C3 position highly electron-rich. Electrophilic aromatic substitution (EAS) with elemental bromine in acetic acid occurs exclusively at C3 without the need for a Lewis acid.

  • Chemoselective Cross-Coupling: The C3-Br bond readily undergoes oxidative addition with Pd(0). The C6-F bond, despite being highly polarized, possesses a high bond dissociation energy and resists oxidative addition, allowing for perfect chemoselectivity during Suzuki-Miyaura coupling .

Pathway cluster_0 Route 1: De Novo Cyclization cluster_1 Route 2: Halex Reaction A 6-Fluoropyridazin-3-amine D 6-Fluoroimidazo[1,2-b]pyridazine A->D n-BuOH, Reflux B Chloroacetaldehyde B->D C 6-Chloroimidazo[1,2-b]pyridazine C->D CsF, BTEAC, DMSO, 80°C E 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine D->E Br2, AcOH, RT F 3-Substituted 6-fluoroimidazo[1,2-b]pyridazine E->F Boronic Acid, Pd cat., Base

Figure 1: Synthetic pathways to 3-substituted 6-fluoroimidazo[1,2-b]pyridazines.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 6-Fluoroimidazo[1,2- ]pyridazine

Note: Route 2 (Halex) is often preferred for scale-up due to the commercial availability and lower cost of the 6-chloro precursor.

Route 1: De Novo Cyclization

  • Initiation: Charge a round-bottom flask with 6-fluoropyridazin-3-amine (1.0 equiv) and

    
    -butanol to achieve a 1.5 M concentration.
    
  • Addition: Add a 50% (w/v) aqueous solution of chloroacetaldehyde (2.0 equiv).

  • Cyclization: Heat the mixture to reflux (approx. 117 °C) for 1 hour. The reaction is self-indicating; the solution will darken as the condensation and subsequent dehydration occur.

  • Isolation: Cool the reaction to room temperature. Reduce the solvent volume by 70% in vacuo. Dilute the residue with diethyl ether to precipitate a brown solid.

  • Collection: Collect the solid via vacuum filtration and dry under high vacuum. (Typical yield: 80-85%).

Route 2: Halex Reaction (Halogen Exchange)

  • Setup: Under a nitrogen atmosphere, dissolve 6-chloroimidazo[1,2-

    
    ]pyridazine (1.0 equiv) and benzyltriethylammonium chloride (BTEAC, 1.0 equiv) in anhydrous DMSO (0.5 M).
    
  • Activation: Add spray-dried Cesium Fluoride (CsF, 1.8 equiv). Causality: BTEAC acts as a phase-transfer catalyst, solubilizing the fluoride ion in DMSO to drive the thermodynamically challenging Cl-to-F exchange.

  • Heating: Stir the suspension at 80 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with toluene, and quench with aqueous sodium bicarbonate. Extract, wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Validation is achieved via
    
    
    F NMR (expect a distinct singlet around -70 to -80 ppm).
Protocol B: Regioselective Electrophilic Bromination at C3
  • Preparation: Dissolve 6-fluoroimidazo[1,2-

    
    ]pyridazine (1.0 equiv) in glacial acetic acid (0.75 M) at room temperature. Causality: Acetic acid polarizes the bromine molecule, facilitating the generation of the bromonium ion without a Lewis acid.
    
  • Bromination: Slowly add elemental bromine (Br

    
    , 1.0 equiv) dropwise. Safety:  Perform in a well-ventilated fume hood.
    
  • Reaction: Stir at room temperature for 2 hours. The disappearance of the deep red bromine color validates reaction completion.

  • Quench & Extraction: Pour the mixture into ice-cold water. Extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to neutralize any unreacted bromine, followed by brine.
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via flash chromatography (silica gel, 30% v/v EtOAc/Hexanes) to yield 3-bromo-6-fluoroimidazo[1,2-
    
    
    
    ]pyridazine .
Protocol C: Chemoselective Suzuki-Miyaura Cross-Coupling at C3
  • Reagent Assembly: In a Schlenk flask, combine 3-bromo-6-fluoroimidazo[1,2-

    
    ]pyridazine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K
    
    
    
    CO
    
    
    (2.5 equiv).
  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane and H

    
    O (4:1 v/v, 0.2 M).
    
  • Catalysis: Add Pd(dppf)Cl

    
     (0.05 equiv). Purge the flask with nitrogen for 5 minutes.
    
  • Coupling: Heat the mixture to 90 °C for 12 hours. Causality: The Pd(0) catalyst selectively inserts into the weaker C3-Br bond. The C6-F bond remains intact, ensuring perfect chemoselectivity.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via column chromatography.

Quantitative Data & Optimization

To demonstrate the critical advantage of the 6-fluoro intermediate over the 6-chloro intermediate, Table 1 summarizes the comparative reactivity during downstream S


Ar functionalization (e.g., introducing a bulky amine at C6). Table 2 provides optimized conditions for the C3 Suzuki coupling.

Table 1: Comparison of C6-Halogen Reactivity in Downstream S


Ar 
C6-Substituent Nucleophile Conditions Yield (%) Reaction Time

| -Cl | Tetrahydro-2H-pyran-4-amine | Cs


CO

, DMF, 100 °C | 45% | 24 h | | -F | Tetrahydro-2H-pyran-4-amine | Cs

CO

, DMF, 40 °C | 88% | 16 h |

Insight: The 6-fluoro core allows for significantly milder conditions, preventing thermal degradation of complex intermediates and doubling the yield.

Table 2: Optimization of Suzuki-Miyaura Coupling at C3

Catalyst System Base Solvent System Temp (°C) Yield (%)

| Pd(PPh


)

| Na

CO

| Toluene/EtOH/H

O | 90 | 65% | | Pd(dppf)Cl

| K

CO

| 1,4-Dioxane/H

O
| 90 | 85% | | Pd(OAc)

/ SPhos | K

PO

| Toluene | 100 | 92% |

Insight: While SPhos provides the highest yield, Pd(dppf)Cl


 offers the best balance of cost-efficiency and performance for routine library synthesis.

References

  • Title: Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and uses thereof (EP2822559B1)
  • Title: Method for producing 3,6-disubstituted imidazo[1,2-b]pyridazine derivative (WO2018168815A1)
  • Title: Taletrectinib: New Drug Approvals and Synthetic Routes Source: New Drug Approvals URL: [Link]

Application Note: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Causality

Pyridazines (1,2-diazines) are privileged pharmacophores in drug discovery due to their high polarity, low lipophilicity, and excellent hydrogen-bonding capabilities. Functionalizing the pyridazine core frequently relies on Nucleophilic Aromatic Substitution (SNAr).

Unlike standard electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism . The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex [4]. Pyridazines are highly susceptible to SNAr because the two adjacent electronegative nitrogen atoms strongly withdraw electron density from the ring, stabilizing the anionic transition state.

Regioselectivity and Leaving Group Dynamics

Regioselectivity: Attack at the C-3 and C-6 positions is kinetically and thermodynamically favored over C-4 and C-5. This causality stems from the ability of the adjacent N-atoms to directly stabilize the negative charge of the Meisenheimer complex via resonance and inductive effects [3].

Leaving Group Hierarchy: Counterintuitively, the reactivity order for leaving groups in SNAr is F > Cl > Br > I. Because the addition step is rate-limiting, the highly electronegative fluorine atom inductively removes electron density from the ipso-carbon, drastically lowering the activation energy for nucleophilic attack, even though the C–F bond is thermodynamically stronger than the C–Cl bond [2].

SNAr_Mechanism SM 3-Halo-pyridazine + Nucleophile MC Meisenheimer Complex (N-stabilized anion) SM->MC Rate-Determining Addition (k1) Prod Substituted Pyridazine + Halide Ion MC->Prod Fast Elimination (k2)

Figure 1: Addition-elimination mechanism of SNAr on the pyridazine ring.

Strategic Optimization Parameters

Achieving high yields and strict regiocontrol requires tuning the solvent, base, and temperature.

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF, MeCN) are traditional choices because they solvate the cation of the base without hydrogen-bonding to the nucleophile, thereby maximizing the nucleophile's HOMO energy. Recently, Polyethylene Glycol 400 (PEG-400) has been validated as a superior, environmentally benign solvent that accelerates SNAr via preferential solvation of the transition state [1].

  • Base Selection: The base must be strong enough to deprotonate the nucleophile (e.g., amines, thiols) but non-nucleophilic enough to avoid competing side reactions. N,N-Diisopropylethylamine (DIPEA) or inorganic bases like K2CO3 are optimal.

Quantitative Data Summaries

Table 1: Impact of Leaving Group on SNAr Relative Reactivity

Leaving Group (C-3 Position) Electronegativity (Pauling) Relative Reaction Rate Optimal Temperature
Fluorine (-F) 3.98 ~300x 0 °C to RT
Chlorine (-Cl) 3.16 1x (Baseline) RT to 80 °C
Bromine (-Br) 2.96 ~0.8x 80 °C to 100 °C
Iodine (-I) 2.66 ~0.2x > 100 °C

(Note: Rates are generalized for secondary amine nucleophiles in polar aprotic media [2])

Table 2: Solvent Optimization for 3,6-Dichloro-pyridazine Amination

Solvent Base Temp (°C) Time Yield (%) Regioselectivity (Mono:Di)
MeCN DIPEA 80 12 h 65 90:10
DMSO K2CO3 80 4 h 82 85:15

| PEG-400 | None/Amine | 120 | 5 min | 95 | 99:1 |

Validated Experimental Protocols

Protocol A: Mild Room-Temperature SNAr with Thiol/Amine Nucleophiles

Designed for highly activated pyridazines or highly nucleophilic species (e.g., thiolates) to prevent over-substitution [3].

Materials:

  • 3-Chloro-pyridazine derivative (1.0 equiv, 1.0 mmol)

  • Nucleophile (e.g., primary amine or thiol) (1.1 equiv, 1.1 mmol)

  • DIPEA (2.0 equiv, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 3-chloro-pyridazine in 5.0 mL of anhydrous MeCN under a nitrogen atmosphere.

  • Activation: Add DIPEA (2.0 equiv) via syringe. Stir for 5 minutes at room temperature to ensure a homogenous basic environment.

  • Nucleophile Addition: Add the nucleophile (1.1 equiv) dropwise. If the nucleophile is a solid, dissolve it in 1.0 mL of MeCN prior to addition.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2 to 4 hours.

  • Self-Validation (In-Process Control): After 1 hour, extract a 10 µL aliquot, dilute in 1 mL of 1:1 MeCN:H2O, and analyze via LC-MS. The protocol is self-validating if the Total Ion Chromatogram (TIC) shows >50% conversion to the [M+H]+ of the product and <5% of di-substituted byproducts. If conversion is <50%, elevate temperature to 40 °C.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3 (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Temperature Green SNAr in PEG-400

Designed for sterically hindered amines or unactivated chloro-pyridazines, leveraging the thermal efficiency and preferential solvation of PEG-400 [1].

Materials:

  • 3,6-Dichloro-pyridazine (1.0 equiv, 1.0 mmol)

  • Secondary Amine (2.0 equiv, 2.0 mmol)

  • Polyethylene Glycol 400 (PEG-400) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Add 3,6-dichloro-pyridazine and the secondary amine to a 10 mL microwave-safe vial containing 2.0 mL of PEG-400. No additional base is required as the excess amine acts as the acid scavenger.

  • Heating: Seal the vial and heat conventionally in an oil bath (or microwave reactor) at 120 °C for exactly 5 minutes. The high viscosity of PEG-400 at room temperature drops significantly upon heating, allowing rapid mass transfer.

  • Self-Validation (In-Process Control): Cool the vial to room temperature. The reaction mixture should transition from a suspension to a clear, deeply colored solution. TLC (Silica, 7:3 Hexanes:EtOAc) must show complete consumption of the starting material (Rf ~0.6) and a single new spot (Rf ~0.3).

  • Workup: Pour the reaction mixture into 15 mL of ice-cold distilled water. The PEG-400 is highly water-soluble and will partition into the aqueous phase, causing the product to precipitate out of solution.

  • Isolation: Filter the resulting precipitate through a Büchner funnel, wash with cold water (3 x 5 mL), and dry under high vacuum to yield the analytically pure mono-aminated pyridazine.

Optimization Workflow & Troubleshooting

When adapting these protocols to novel substrates, follow the logical decision tree below to systematically isolate variables and achieve optimal yields.

Optimization_Workflow Step1 1. Substrate Analysis Identify C-3/C-6 vs C-4/C-5 Step2 2. Leaving Group Selection Prioritize Fluorine or Chlorine Step1->Step2 Step3 3. Solvent & Base PEG-400 / DMSO + DIPEA Step2->Step3 Step4 4. Temperature Control RT for activated, 120°C for inert Step3->Step4 Step5 5. LC-MS Validation Check Regioselectivity & Yield Step4->Step5

Figure 2: Step-by-step decision tree for troubleshooting and optimizing pyridazine SNAr reactions.

Troubleshooting Guide:

  • Issue: Formation of di-substituted byproducts.

    • Causality: The first substitution donates electron density, but if the temperature is too high, the second halogen becomes susceptible to attack.

    • Solution: Lower the temperature to 0 °C and strictly use 1.0 equivalent of the nucleophile.

  • Issue: No reaction observed after 24 hours.

    • Causality: The Meisenheimer complex activation barrier is too high due to steric hindrance or a poor leaving group (e.g., Iodine).

    • Solution: Switch solvent to PEG-400 and increase temperature to 120 °C (Protocol B), or synthesize the fluoro-pyridazine analog.

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules / MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuMHDCtS812fzMIlLiZNnBalSrfEpWS8sl4VeN9CMTgViTrG_WDy_TCecNiNay53hl9zMalczV5-lsicyX-Wh1vV3jQGJpMjv3SYR67SoAIFPmCStrrmFqtpui7O504Kkdm4srWo8zkWArCOE=]
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWjw3WhAltVlFLqA03QAUX_DzcYy_TsraZQt-SeNitOnICLFKQE4dqAqTgfBGInd7XsqeImPGT5GTaTztKvOzPUWzWhcowla5RGlKNBGXEPtCQ2oDko67UmOJW-rh4YrTX2AK1zCLGKepe7q8=]
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECbLztMRFLNJZO2SWxR0drLPX383dAd0dyf7hj3bKUKTRKywsW8Gj-vqmPGDEu_3yo48Ndza5PSEiFCByI17UaIfHZ5dHZbGH_o45tAxyWdHYfcySIRFImSuVgAba9-oJ1c8ADs7ej41S4kAYBomOC6SbIZA==]
  • Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyURX4mXwG6GJGGVvmfur9i0zMItsgW2kbWbUCbFnGZFqi5bVN7ngkBAMK8JgVRhSpK7KCnxbEImpvlbVHQm7DJH6MOOpEPxOFAr9IQoXK88ojkeyv8w6vced6kYKdg69c0hOA]

Preparation of Potent TAK1 Inhibitors Utilizing Fluoro-Imidazo-Pyridazine Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis and evaluation of a promising class of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. The methodologies outlined herein leverage a key fluoro-imidazo-pyridazine intermediate to construct potent inhibitors with significant therapeutic potential for researchers, medicinal chemists, and professionals in drug development. This document is designed to offer not just a set of instructions, but a scientifically grounded rationale for the synthetic strategies and analytical methods employed.

Introduction: The Therapeutic Promise of TAK1 Inhibition

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical intracellular signaling node.[1][2] It plays a pivotal role in mediating inflammatory and stress responses initiated by a variety of stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[3][4][5] Upon activation, TAK1 orchestrates downstream signaling cascades, prominently the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 pathways, which are central to immune regulation, cell survival, and apoptosis.[1][3]

Dysregulation of the TAK1 signaling pathway is implicated in a host of pathological conditions, including chronic inflammatory diseases like rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease, as well as various cancers.[5][6][7] This central role has established TAK1 as a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[1][6][8] The pursuit of selective and potent TAK1 inhibitors has led to the discovery of various chemical scaffolds, among which the imidazo[1,2-b]pyridazine core has shown significant promise.[9]

This guide focuses on a specific class of TAK1 inhibitors, the 5-fluoro-4-(imidazo[1,2-b]pyridazin-3-yl)-N-phenylpyrimidin-2-amines, which have demonstrated low nanomolar potency against the TAK1 kinase.[9] The strategic incorporation of a fluoro-imidazo-pyridazine moiety is key to achieving this high affinity. The subsequent sections will provide a detailed roadmap for the synthesis of these compounds, starting from commercially available precursors, and will outline methods for their biological evaluation.

Strategic Synthesis of Fluoro-Imidazo-Pyridazine-Based TAK1 Inhibitors

The synthetic approach to the target TAK1 inhibitors is a multi-step process that hinges on the initial construction of a key intermediate, 3-bromo-6-fluoroimidazo[1,2-b]pyridazine . This intermediate then undergoes a palladium-catalyzed cross-coupling reaction with a functionalized pyrimidine moiety, followed by a final amination step.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Assembly A 3-Amino-6-fluoropyridazine C 6-Fluoroimidazo[1,2-b]pyridazine A->C Cyclocondensation B Bromoacetaldehyde B->C E 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine (Intermediate A) C->E Bromination D N-Bromosuccinimide (NBS) D->E K Suzuki-Miyaura Coupling E->K F 2,4-Dichloro-5-fluoropyrimidine H 2-Amino-4-chloro-5-fluoropyrimidine F->H Amination G Aniline G->H J 2-Amino-5-fluoro-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)pyrimidine (Intermediate B) H->J Miyaura Borylation I Bis(pinacolato)diboron I->J J->K L 5-Fluoro-4-(imidazo[1,2-b]pyridazin-3-yl)-N-phenylpyrimidin-2-amine (Final Product) K->L G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Purified TAK1/TAB1 Enzyme Complex E Kinase Activity Assay (e.g., ADP-Glo) A->E B Substrate (e.g., MBP) B->E C ATP (radiolabeled or unlabeled) C->E D Synthesized Inhibitor D->E F IC50 Determination E->F G Cell Line (e.g., HEK293, HeLa) I Synthesized Inhibitor Treatment G->I H Stimulus (e.g., TNF-α, IL-1β) H->I J Cell Lysis I->J K Western Blot Analysis J->K L Detection of p-TAK1, p-p38, p-JNK, p-IκBα K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 6-Fluoroimidazo[1,2-b]pyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical methodologies for enhancing the solubility of 6-Fluoroimidazo[1,2-b]pyridazine in organic solvents. Our goal is to equip you with the scientific rationale and experimental know-how to overcome solubility challenges during your research and development activities.

Introduction

6-Fluoroimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities.[1] However, like many nitrogen-containing heterocyclic compounds, it can exhibit limited solubility in common organic solvents, posing challenges for synthesis, purification, formulation, and biological screening.

This guide is structured to provide a logical workflow for addressing these solubility issues, from initial troubleshooting to the implementation of advanced enhancement techniques.

Troubleshooting Guide: Enhancing Solubility

This section is designed as a question-and-answer-based troubleshooting guide to address common issues encountered when working with 6-Fluoroimidazo[1,2-b]pyridazine.

Question 1: My 6-Fluoroimidazo[1,2-b]pyridazine is not dissolving in my desired organic solvent. What are my initial steps?

Answer: When facing poor solubility, a systematic approach is crucial. Start with the simplest and most direct methods before moving to more complex techniques.

  • Solvent Screening: The first step is to perform a systematic solvent screening to identify a suitable medium. The choice of solvent should be guided by the principle of "like dissolves like." Given the polar and aromatic nature of the imidazo[1,2-b]pyridazine core, a range of solvents with varying polarities should be tested.

  • Gentle Heating: In many cases, solubility can be significantly increased by gentle heating. Ensure the compound is thermally stable at the intended temperature.

  • Sonication: Utilizing an ultrasonic bath can help break down solid aggregates and facilitate the dissolution process, especially for kinetically limited solubility.

Question 2: I've tried various common solvents with limited success. What are the next logical steps?

Answer: If single-solvent systems are inadequate, the next step is to explore more advanced techniques such as co-solvency and pH modification.

  • Co-solvency: This technique involves using a mixture of a primary solvent in which the compound has low solubility with a water-miscible solvent in which the drug is readily soluble.[2] The addition of a co-solvent can alter the overall polarity of the solvent system, disrupting the solvent's self-association and creating a more favorable environment for the solute.[]

  • pH Adjustment (for protic solvents): The imidazo[1,2-b]pyridazine scaffold contains basic nitrogen atoms that can be protonated. In protic solvents, adjusting the pH with a suitable acid can lead to the formation of a more soluble salt form.[4][5][6] This is a widely used and effective method for increasing the solubility of basic compounds.

Question 3: Co-solvents and pH adjustment have not provided the desired solubility for my specific application. What other strategies can I employ?

Answer: When the above methods are insufficient, more advanced strategies such as salt formation or structural modification can be considered.

  • Salt Formation: For ionizable active pharmaceutical ingredients (APIs), salt formation is a common and effective strategy to enhance solubility and dissolution rates.[7][8][9] This involves reacting the basic 6-Fluoroimidazo[1,2-b]pyridazine with an acid to form a salt, which often exhibits significantly higher solubility. Approximately 50% of all marketed APIs are in salt form.[10]

  • Structural Modification: In the context of drug discovery and development, if solubility remains a significant hurdle, structural modification of the core molecule can be explored. Introducing polar functional groups or ionizable moieties can dramatically improve solubility.[11]

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a systematic approach to improving the solubility of 6-Fluoroimidazo[1,2-b]pyridazine.

Caption: A decision-making workflow for improving solubility.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the most suitable organic solvent for dissolving 6-Fluoroimidazo[1,2-b]pyridazine.

Materials:

  • 6-Fluoroimidazo[1,2-b]pyridazine

  • A selection of organic solvents with varying polarities (see table below)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Heating block or water bath

  • Ultrasonic bath

Procedure:

  • Weigh a small, consistent amount of 6-Fluoroimidazo[1,2-b]pyridazine (e.g., 1-5 mg) into each vial.

  • Add a measured volume of each solvent to the respective vials to achieve a target concentration (e.g., 1 mg/mL).

  • Vortex each vial for 30 seconds.

  • Observe and record the solubility at room temperature.

  • For samples that did not fully dissolve, gently heat the vials to a controlled temperature (e.g., 40-50 °C) for 10-15 minutes. Observe and record solubility.

  • For remaining undissolved samples, place the vials in an ultrasonic bath for 15-20 minutes. Observe and record solubility.

Data Presentation: Solvent Screening Results

SolventPolarity IndexDielectric ConstantSolubility at RTSolubility with HeatSolubility with Sonication
Dichloromethane (DCM)3.19.1
Tetrahydrofuran (THF)4.07.5
Ethyl Acetate (EtOAc)4.46.0
Acetone5.121
Acetonitrile (ACN)5.837.5
Dimethylformamide (DMF)6.436.7
Dimethyl sulfoxide (DMSO)7.247
Methanol (MeOH)5.133
Ethanol (EtOH)4.324.5
Isopropanol (IPA)3.919.9

Note: This table should be filled in based on experimental observations.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To improve the solubility of 6-Fluoroimidazo[1,2-b]pyridazine using a co-solvent system.

Materials:

  • 6-Fluoroimidazo[1,2-b]pyridazine

  • Primary solvent with low solubility (identified from Protocol 1)

  • A selection of miscible co-solvents (e.g., DMSO, DMF, NMP)

  • Vials, vortex mixer, and analytical balance

Procedure:

  • Prepare stock solutions of 6-Fluoroimidazo[1,2-b]pyridazine in the selected co-solvents at a high concentration.

  • In a series of vials, add the primary solvent.

  • To each vial, add an increasing volume of the co-solvent stock solution to create a range of co-solvent ratios (e.g., 1%, 5%, 10%, 20%, 50% v/v).

  • Add a known amount of 6-Fluoroimidazo[1,2-b]pyridazine to each vial to achieve a target concentration that was previously insoluble in the primary solvent alone.

  • Vortex the vials until the compound is dissolved or equilibrium is reached.

  • Observe and record the solubility at each co-solvent ratio.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of 6-Fluoroimidazo[1,2-b]pyridazine and how does it influence solubility? A1: The imidazo[1,2-b]pyridazine ring system contains basic nitrogen atoms. The approximate pKa of the NH group in the parent imidazo[1,2-b]pyridazine is around 3.7.[12] The presence of the electron-withdrawing fluorine atom at the 6-position is expected to slightly decrease the basicity (lower the pKa) of the ring nitrogens. This basicity allows for the formation of salts with acids, which can significantly enhance solubility in protic solvents.

Q2: Are there any safety precautions I should take when working with 6-Fluoroimidazo[1,2-b]pyridazine and organic solvents? A2: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for 6-Fluoroimidazo[1,2-b]pyridazine and all solvents used for specific handling and disposal information. The parent compound, imidazo[1,2-b]pyridazine, is known to cause skin and serious eye irritation.[13]

Q3: Can I use surfactants to improve the solubility of my compound? A3: Yes, surfactants can be effective in enhancing the solubility of poorly soluble compounds through the formation of micelles.[8][14] This is a common strategy in formulation development. However, for synthetic and purification purposes, the presence of a surfactant may complicate downstream processing.

Q4: How does structural modification impact the solubility of imidazo[1,2-b]pyridazine derivatives? A4: Structural modifications can have a profound impact on solubility. For instance, the introduction of polar groups such as hydroxyl (-OH), carboxylic acid (-COOH), or amine (-NH2) can increase polarity and the potential for hydrogen bonding, thereby improving solubility in polar solvents.[11][15] Conversely, adding large, non-polar substituents can decrease solubility in polar solvents.

Q5: Where can I find more information on the physicochemical properties of imidazo[1,2-b]pyridazines? A5: Scientific databases such as PubChem and chemical supplier websites are good starting points for information on specific derivatives.[13][15][16] Additionally, a thorough literature search for related compounds can provide valuable insights into their properties and handling.[1][11][17][18]

References

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Retrieved from [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications. (2025, December 17). Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Retrieved from [Link]

  • Improving the solubility and dissolution rate of poorly water-soluble drugs by pH-adjustment technique - Asian Journal of Pharmacy and Technology. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem - NIH. Retrieved from [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15). Retrieved from [Link]

  • Solubility Enhancement: Novel Approaches to Rational Formulation Choice. (2017, March 7). Retrieved from [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. Retrieved from [Link]

  • “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs - Asian Journal of Pharmaceutics. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • Imidazo(1,2-b)pyridazine-6-carboxylic acid | C7H5N3O2 | CID 10536007 - PubChem. Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Retrieved from [Link]

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed. (2013, December 15). Retrieved from [Link]

  • Imidazo-1,2-B-Pyridazine - Sinochem Nanjing Corporation. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). Retrieved from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2022, August 13). Retrieved from [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC. Retrieved from [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2021, September 7). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved from [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, December 28). Retrieved from [Link]

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (2019, September 19). Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic Methanesulfonate Salts in the Lab

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling hygroscopic methanesulfonate salts. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice and troubleshooting for common challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this information based on established best practices and scientific principles to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes methanesulfonate salts hygroscopic and why is this a concern?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2][3] Methanesulfonate salts, particularly those with alkali metal or alkaline earth metal counter-ions like sodium, potassium, and calcium, exhibit this property.[1][2] The primary concern with hygroscopic materials in a laboratory setting is the introduction of uncontrolled amounts of water into an experiment. This can lead to a variety of issues, including:

  • Inaccurate Weighing: The continuous absorption of moisture can make it difficult to obtain an accurate mass of the salt, leading to errors in solution concentration and stoichiometry.

  • Physical Changes: Moisture uptake can cause the salt to cake, deliquesce (dissolve in the absorbed water), or change its crystal form, which can affect its flowability and handling.[4]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the stability of the compound.

  • Altered Reaction Kinetics: Uncontrolled water can act as a catalyst, inhibitor, or reactant in a chemical reaction, leading to inconsistent and non-reproducible results.

  • Impact on Analytical Results: Excess moisture can interfere with various analytical techniques, leading to inaccurate characterization of the material.

Q2: How can I properly store my hygroscopic methanesulfonate salts to minimize moisture absorption?

A: Proper storage is the first line of defense against moisture-related problems. Here are some best practices:

  • Airtight Containers: Always store hygroscopic methanesulfonate salts in tightly sealed containers. Ensure the container's seal is intact and not compromised.

  • Desiccators: For long-term storage or for particularly sensitive salts, a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended. The desiccant should be regularly checked and regenerated or replaced as needed.

  • Inert Atmosphere: For extremely hygroscopic or reactive methanesulfonate salts, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the most effective method.[5]

  • Small Aliquots: Whenever possible, store the salt in smaller, single-use aliquots. This minimizes the exposure of the bulk material to the atmosphere each time a sample is needed.

  • Controlled Environment: Store the containers in a cool, dry place with a controlled and monitored laboratory environment. Maintaining a consistent, low-humidity environment in the lab is crucial.[6][7][8]

Q3: What is the Deliquescence Relative Humidity (DRH) and why is it important for methanesulfonate salts?

A: The Deliquescence Relative Humidity (DRH) is the specific relative humidity (RH) at which a solid substance begins to absorb enough atmospheric moisture to dissolve and form a liquid solution.[9] Below the DRH, the salt will not deliquesce. This is a critical parameter for understanding the stability of your methanesulfonate salt in the laboratory environment.

For example, the DRH of sodium methanesulfonate (CH₃SO₃Na) has been measured to be around 70-71% and does not show a strong dependence on temperature.[1][10][11] This means that if the relative humidity in your lab exceeds this value, you can expect the salt to absorb moisture and potentially deliquesce.

Methanesulfonate SaltDeliquescence Relative Humidity (DRH) at 25°C
Sodium Methanesulfonate (CH₃SO₃Na)~70-71%[1][10]
Potassium Methanesulfonate (CH₃SO₃K)Growth starts >70% RH[1]
Calcium Methanesulfonate ((CH₃SO₃)₂Ca)Continuous growth at <40% RH[1]

Troubleshooting Guides

Problem 1: My methanesulfonate salt is clumping or has turned into a liquid in its container.
  • Cause: This is a clear indication of significant moisture absorption, likely due to improper storage or exposure to high humidity. The salt has likely exceeded its critical relative humidity and has started to deliquesce.

  • Solution:

    • Assess the Damage: If the material is critical and cannot be replaced, you may be able to dry it under high vacuum, potentially with gentle heating. However, be aware that this may not restore the original crystal structure and could affect its properties.[12] For magnesium methanesulfonate hydrates, higher hydrates can decompose at temperatures as low as 30°C.[4]

    • Improve Storage: Immediately transfer the remaining solid (if any) to a more appropriate storage container, such as a desiccator or a sealed vial inside a larger container with desiccant.

    • Future Prevention: Review your storage procedures. Ensure containers are properly sealed and stored in a dry environment. Consider using a glove box for handling highly sensitive salts.

Problem 2: I'm having trouble getting a stable and accurate weight for my methanesulfonate salt.
  • Cause: The weight is likely increasing as the salt absorbs moisture from the air during the weighing process. This is a common issue with hygroscopic materials.

  • Troubleshooting Workflow:

    G start Start: Unstable Weight Reading glovebox Is a glove box available? start->glovebox no_glovebox No glovebox->no_glovebox No yes_glovebox Yes glovebox->yes_glovebox Yes weigh_in_glovebox Weigh inside glove box. end End: Accurate Weighing Achieved weigh_in_glovebox->end weighing_bottle Use a weighing bottle with a lid. no_glovebox->weighing_bottle dissolve_and_aliquot Alternatively, prepare a stock solution. no_glovebox->dissolve_and_aliquot If direct weighing is still problematic yes_glovebox->weigh_in_glovebox weigh_by_difference Perform weighing by difference. weighing_bottle->weigh_by_difference protocol_weigh_diff Protocol: Weighing by Difference weigh_by_difference->protocol_weigh_diff weigh_by_difference->end protocol_stock_sol Protocol: Stock Solution Preparation dissolve_and_aliquot->protocol_stock_sol dissolve_and_aliquot->end

    Caption: Decision workflow for accurate weighing.

  • Detailed Protocols:

    • Protocol: Weighing by Difference

      • Place an approximate amount of the methanesulfonate salt into a clean, dry weighing bottle with a lid.

      • Accurately weigh the bottle, lid, and contents together.

      • Quickly transfer the desired amount of salt from the weighing bottle to your reaction vessel.

      • Immediately replace the lid on the weighing bottle.

      • Reweigh the weighing bottle, lid, and remaining contents.

      • The difference between the two weights is the accurate mass of the salt transferred.

    • Protocol: Stock Solution Preparation

      • In a controlled environment (e.g., glove box or quickly in a low-humidity room), weigh an approximate amount of the hygroscopic salt directly into a volumetric flask.

      • Record the exact weight.

      • Dissolve the salt in a suitable anhydrous solvent and dilute to the mark.

      • Calculate the precise concentration of the resulting stock solution.

      • Use volumetric glassware to dispense the required amount of the solution for your experiments.[13]

Problem 3: My reaction is giving inconsistent yields or unexpected byproducts.
  • Cause: If you have ruled out other experimental variables, the hygroscopic nature of your methanesulfonate salt could be the culprit. The absorbed water can alter the reaction environment.

  • Investigative Steps:

    G start Inconsistent Reaction Outcome check_reagents Verify Purity of Other Reagents start->check_reagents check_salt Assess Water Content of Methanesulfonate Salt check_reagents->check_salt kf_titration Perform Karl Fischer Titration check_salt->kf_titration Quantitative Analysis tga_analysis Consider Thermogravimetric Analysis (TGA) check_salt->tga_analysis Qualitative/Quantitative Analysis dry_salt Dry the Salt (if possible) kf_titration->dry_salt tga_analysis->dry_salt use_anhydrous Use Anhydrous Solvents and Techniques dry_salt->use_anhydrous glove_box_rxn Run Reaction in a Glove Box use_anhydrous->glove_box_rxn end Consistent Results glove_box_rxn->end

    Caption: Troubleshooting inconsistent reaction results.

  • Explanation of Investigative Steps:

    • Verify Other Reagents: Ensure that all other reagents and solvents are of the appropriate purity and dryness.

    • Assess Water Content: The most direct way to determine the water content of your methanesulfonate salt is through Karl Fischer titration.[14][15] This will give you a quantitative measure of the water present. Thermogravimetric analysis (TGA) can also be used to identify the presence of hydrates and determine the temperature at which water is lost.[16]

    • Drying the Salt: If the salt is thermally stable, you may be able to dry it in a vacuum oven. Be sure to consult the literature or the supplier's data for the decomposition temperature of your specific salt. For example, some hydrated forms of magnesium methanesulfonate are not stable to heating.[4]

    • Anhydrous Techniques: When setting up your reaction, use standard anhydrous techniques, such as flame-dried glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Glove Box: For the most sensitive reactions, performing the entire experiment inside a glove box is the best way to exclude atmospheric moisture.[5]

References

  • Ma, Y., et al. (2019). Comprehensive characterization of hygroscopic properties of methanesulfonates. ResearchGate. [Link]

  • Rosati, B., et al. (2022). Hygroscopicity and CCN potential of DMS-derived aerosol particles. Atmospheric Chemistry and Physics. [Link]

  • Rosati, B., et al. (2022). Hygroscopicity and CCN potential of DMS derived aerosol particles. Atmospheric Chemistry and Physics Discussions. [Link]

  • Stahl, K. A., et al. (2023). Selective Crystal Growth and Optical Properties of Magnesium Methanesulfonate Hydrates Mg(SO3CH3)2(H2O)n (n = 4 and 12). Crystal Growth & Design. [Link]

  • Laskin, A., et al. (2012). The Influence of Sodium Methanesulfonate on Hygroscopic and Reactive Properties of NaCl Particles. ResearchGate. [Link]

  • Gao, Y., et al. (2014). Temperature-Dependent Deliquescent and Efflorescent Properties of Methanesulfonate Sodium Studied by ATR-FTIR Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Condair. (2019). 4 Benefits of Laboratory Humidity Control Systems. Condair. [Link]

  • Thermoline Scientific. (2025). Understanding the Relationship Between Temperature and Humidity in Lab Cabinets. Thermoline Scientific. [Link]

  • Moisture Cure. (n.d.). Cleanroom and Laboratory Humidity Control. Moisture Cure. [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. [Link]

  • Wallus, S., & Frank, W. (2015). Crystal Structures of Two Alkaline Earth Methanesulfonate Hydrates. ResearchGate. [Link]

  • Teasdale, A., et al. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for proactive control of genotoxic impurities. ResearchGate. [Link]

  • Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. PQRI. [Link]

  • Gao, Y., et al. (2014). Temperature-dependent deliquescent and efflorescent properties of methanesulfonate sodium studied by ATR-FTIR spectroscopy. PubMed. [Link]

  • Fitosoil. (2020). Critical Relative Humidity. Fitosoil. [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. HepatoChem. [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for measuring content of methylmethanesulfonate (MMS) by utilizing ion chromatography and application thereof.
  • Gernon, M. D., et al. (1999). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Google APIs. [Link]

  • Lirias. (2022). Methanesulfonic Acid (MSA) in Hydrometallurgy. Lirias. [Link]

  • mulksgrp. (2025). What do we need a glovebox for?. mulksgrp. [Link]

Sources

Purification methods for imidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the isolation and purification of imidazo[1,2-b]pyridazine derivatives. As a Senior Application Scientist, I have compiled this diagnostic guide to address the unique chromatographic and crystallographic challenges associated with this privileged bicyclic heterocycle.

Imidazo[1,2-b]pyridazines are highly valued in drug discovery as kinase inhibitors and antimicrobial agents. However, their basic nitrogen atoms (N1 and N5) and planar aromatic surfaces often lead to peak tailing, salt formation, and poor recovery during standard purification workflows. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Purification Diagnostic Workflow

Before selecting a purification method, analyze the polarity, basicity, and physical state of your target derivative. The decision matrix below outlines the optimal pathway.

PurificationWorkflow Crude Crude Imidazo[1,2-b]pyridazine Workup Liquid-Liquid Extraction (EtOAc / Brine) Crude->Workup Decision Target Properties? Workup->Decision NP_LC Normal Phase Chromatography (Silica Gel) Decision->NP_LC Lipophilic / Neutral RP_HPLC Reverse-Phase HPLC (C18 Column) Decision->RP_HPLC Highly Polar / Basic Recryst Recrystallization Decision->Recryst Solid / Large Scale NP_Solvent Eluent: DCM/MeOH or Hexane/EtOAc NP_LC->NP_Solvent RP_Solvent Eluent: MeCN / (NH4)2CO3 (pH 10) RP_HPLC->RP_Solvent Recryst_Solvent Solvent: DCM/AcOEt or DCM/Hexane Recryst->Recryst_Solvent Pure Purified Target Compound (>95% Purity) NP_Solvent->Pure RP_Solvent->Pure Recryst_Solvent->Pure

Decision matrix for the purification of imidazo[1,2-b]pyridazine derivatives.

Troubleshooting & FAQs

Issue 1: Severe peak tailing and co-elution during Normal Phase Silica Chromatography

Q: Why do my imidazo[1,2-b]pyridazine intermediates streak heavily on silica gel, leading to co-elution with unreacted starting materials?

The Causality: The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms with available lone pairs. These nitrogens strongly hydrogen-bond with the acidic silanol groups (Si-OH) on the silica stationary phase. This secondary retention mechanism (ion-exchange/hydrogen bonding) causes severe peak tailing and streaking, ruining resolution.

The Solution: Suppress silanol ionization by using a basified mobile phase, or utilize a less acidic stationary phase. Standard protocols for 1[1] and 2[2] successfully utilize optimized solvent gradients to overcome this.

Step-by-Step Protocol (Basified Silica Gel Chromatography):

  • Column Preparation: Slurry pack the silica gel column using your starting non-polar solvent (e.g., Hexane or Dichloromethane) containing

    
     Triethylamine (Et
    
    
    
    N).
  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). If the sample is insoluble, dry-load it onto a small amount of Celite (do not dry load onto silica, as this exacerbates acidic degradation).

  • Elution: Run a gradient elution. For moderately polar derivatives, use Hexane/Ethyl Acetate (from 9:1 to 1:1). For highly polar derivatives, use DCM/Methanol (e.g., 98:2 to 95:5)[3].

  • Validation Check (Self-Validating System): Perform a 2D-TLC of the collected fractions. Spot the sample, run it in the chosen eluent, dry the plate, rotate 90 degrees, and run again. If the compound spot appears below the diagonal line, it is chemically degrading on the silica, indicating an immediate need to switch to neutral alumina chromatography.

Issue 2: Poor recovery or salt formation during Reverse-Phase HPLC (RP-HPLC)

Q: I am purifying highly polar imidazo[1,2-b]pyridazine inhibitors via RP-HPLC. The use of standard 0.1% TFA causes degradation and leaves a salt that is impossible to remove. How can I isolate the free base?

The Causality: Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0, which fully protonates the basic imidazo[1,2-b]pyridazine core. While this sharpens the peak, concentration in vacuo forms a highly stable trifluoroacetate salt. This salt is difficult to break and can catalyze the hydrolysis of sensitive amide or sulfonamide side chains during solvent evaporation.

The Solution: Utilize a high-pH volatile buffer system. Maintaining a pH of ~10 keeps the imidazopyridazine core deprotonated (neutral), improving its retention on the C18 column and allowing direct isolation of the free base upon lyophilization. This method is heavily utilized in the isolation of 4[4] and 5[5].

Step-by-Step Protocol (High-pH RP-HPLC):

  • Column Selection: Use a preparative C18 column (e.g., 360 g C18) capable of withstanding high pH.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Carbonate ((NH

      
      )
      
      
      
      CO
      
      
      ) in LC-MS grade water, adjusted to pH 10 with dilute NH
      
      
      OH[4].
    • Solvent B: 100% Acetonitrile (MeCN).

  • Gradient: Run a gradient of 30% to 100% Solvent B over 30–40 minutes[4].

  • Isolation: Pool product-containing fractions. Concentrate in vacuo at a low temperature (< 35 °C) to remove the MeCN. Lyophilize the remaining aqueous layer. The (NH

    
    )
    
    
    
    CO
    
    
    will sublime completely.
  • Validation Check (Self-Validating System): Re-dissolve a 1 mg sample of the lyophilized powder in MeOD and run a quick

    
    H-NMR. The absence of a singlet at ~1.9 ppm (acetate) or broad baseline humps confirms the successful isolation of the pure free base without buffer adducts.
    
Issue 3: Difficulties in large-scale purification

Q: For large-scale synthesis of substituted imidazo[1,2-b]pyridazines, column chromatography is a bottleneck. Are there reliable recrystallization methods?

The Causality: The rigid, planar, aromatic nature of the fused bicyclic imidazopyridazine core promotes strong intermolecular


-

stacking and hydrogen bonding. This makes many of these derivatives highly crystalline if the correct thermodynamic environment is provided.

The Solution: Dual-solvent recrystallization. A halogenated solvent (DCM) is used to completely disrupt the


-

stacking and dissolve the compound, while the slow addition of an anti-solvent (Hexane or Ethyl Acetate) gradually restores the lattice energy, selectively excluding impurities as the crystal forms[3].

Step-by-Step Protocol (Dual-Solvent Recrystallization):

  • Dissolution: Suspend the crude solid in a minimum volume of boiling Dichloromethane (DCM).

  • Anti-Solvent Addition: Slowly add the anti-solvent (Ethyl Acetate or Hexane) dropwise while maintaining a gentle boil, until the solution becomes faintly turbid (the cloud point)[3].

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–4 °C) for an additional 2 hours to maximize yield.

  • Filtration: Filter the resulting crystals under vacuum and wash with a small volume of ice-cold anti-solvent.

  • Validation Check (Self-Validating System): Measure the melting point of the dried crystals. A sharp melting point range (

    
     °C) validates the exclusion of lattice impurities. If the range is broader, the lattice contains trapped solvent or impurities, requiring a second recrystallization cycle.
    

Quantitative Data Summary

The following table summarizes the expected yields and purities across different purification methodologies for various imidazo[1,2-b]pyridazine classes, based on peer-reviewed and patent literature.

Derivative TypePreferred MethodSolvent SystemTypical YieldPurityReference
6-Chloro-2-(chloromethyl) derivatives Normal Phase SilicaDCM:EtOAc (9:1)37–54%>95%5[5]
Thiazolidin amide derivatives Normal Phase SilicaHexane:EtOAc60–80%>95%1[1]
IL-17A Inhibitors (Highly Polar) RP-HPLCMeCN / 10 mM (NH

)

CO

(pH 10)
29% (post-HPLC)>98%4[4]
3-(pyridin-4-yl) derivatives RecrystallizationDCM/AcOEt or DCM/Hexane46–68%>98%3[3]

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.2

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI Molbank.5

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.1

  • Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase L. Figshare.3

  • WO2020146194A1 - Imidazo[1,2-b]pyridazine il-17a inhibitors. Google Patents.4

Sources

Stability of 6-Fluoroimidazo[1,2-b]pyridazine mesylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of 6-Fluoroimidazo[1,2-b]pyridazine Mesylate

Executive Summary: The "Three Pillars" of Stability

As a Senior Application Scientist, I often see researchers encounter stability issues with 6-Fluoroimidazo[1,2-b]pyridazine mesylate not because of the compound's inherent fragility, but due to a misunderstanding of its specific physicochemical profile. This compound is a mesylate salt of a weak base containing an activated fluorinated core .

To ensure experimental integrity, you must adhere to these three pillars:

  • pH Sensitivity : The salt is stable in acidic media. At pH > 4.0, the free base forms and precipitates.

  • Nucleophilic Susceptibility : The C-6 fluorine atom is highly electrophilic. Avoid strong nucleophiles (thiols, primary amines, unhindered alkoxides) in your assay buffers.

  • Hygroscopicity : Like most mesylates, this salt attracts moisture. Hydration can lead to hydrolysis over extended storage.

Part 1: Solubility & Stock Solution Preparation

The Challenge : Users frequently report "crashing out" when diluting stock solutions into aqueous buffers. This is almost always a pH-driven disproportionation event.

Quantitative Solubility Profile (Estimated)

Solvent Solubility (mg/mL) Stability Risk Recommendation
DMSO > 50 mg/mL Low (if dry) Preferred for Stock (Store -20°C)
Water ~10-20 mg/mL Moderate (Hydrolysis) Use immediately; Do not store.
Ethanol < 5 mg/mL High (SnAr/Ester formation) Avoid.

| PBS (pH 7.4) | < 0.1 mg/mL | Precipitation | Incompatible at high conc. |

Protocol: Preparation of a 10 mM Stock Solution
  • Weighing : Weigh the mesylate salt rapidly to minimize moisture uptake.

  • Dissolution : Add anhydrous DMSO. Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

  • Storage : Aliquot into amber glass vials (single-use). Store at -20°C or -80°C.

    • Technical Note: Avoid repeated freeze-thaw cycles. Mesylate salts can form supersaturated solutions that crystallize unpredictably upon thawing.

Part 2: Degradation Mechanisms (The "Hidden" Chemistry)

The most critical instability mode for 6-Fluoroimidazo[1,2-b]pyridazine is Nucleophilic Aromatic Substitution (SnAr) . The protonation of the nitrogen (due to the mesylate acid) makes the ring electron-deficient, activating the C-6 fluorine towards displacement.

Visualizing the Degradation Pathway

SnAr_Mechanism cluster_conditions Risk Factors Start 6-Fluoroimidazo[1,2-b]pyridazine (Mesylate Salt) Intermediate Meisenheimer-like Complex Start->Intermediate + Nu- (Attack at C6) Nucleophile Nucleophile (Nu-) (e.g., R-NH2, OH-, SH-) Product 6-Substituted Product (Inactive/Toxic) Intermediate->Product Elimination of F- Fluoride Fluoride Ion (F-) Intermediate->Fluoride High pH High pH Primary Amines Primary Amines Thiols (DTT/BME) Thiols (DTT/BME)

Caption: Figure 1. The SnAr degradation pathway. The mesylate salt activates the ring, facilitating the displacement of Fluorine by nucleophiles found in common assay buffers (e.g., DTT, amines).

Part 3: Troubleshooting & FAQs

Q1: My solution turned yellow after 24 hours in buffer. Is it still good?

  • Diagnosis : Color change often indicates the formation of degradation products (likely the SnAr product or oxidation).

  • Root Cause : Did your buffer contain DTT , Glutathione , or Tris ? These are nucleophiles that can displace the fluorine.

  • Solution : Switch to non-nucleophilic buffers like HEPES or MOPS . If a reducing agent is required, use TCEP (less nucleophilic than DTT) and keep the pH neutral.

Q2: I see a mass shift of +17 Da or +31 Da on LC-MS. What is this?

  • Analysis :

    • +17 Da : Replacement of -F (19 Da) with -OH (17 Da) is unlikely directly (-2 mass shift). However, +17 usually indicates Hydrolysis of a C-Cl or similar, or hydration. For this specific molecule, a shift of -2 Da (F -> OH) or +12 Da (F -> OMe) is expected in SnAr.

    • Wait, let's correct the mass math :

      • Loss of F (-19) + Gain of OH (+17) = Net -2 Da .

      • Loss of F (-19) + Gain of OMe (+31) = Net +12 Da .

    • If you see +14 Da : This is likely Methylation (common artifact in methanol).

    • If you see +96 Da : This is the Mesylate ion (CH3SO3-) associating with your ion in the source. This is not degradation.

  • Action : Check your solvent. If you dissolved in Methanol, you likely formed the methoxy-derivative (SnAr). Always dissolve in DMSO or Acetonitrile.

Q3: Can I use this compound in a cellular assay at pH 7.4?

  • Yes, but... : You must dilute from DMSO directly into the media immediately before use.

  • The Risk : The pKa of the imidazo[1,2-b]pyridazine core is ~3.7 [1]. At pH 7.4, the compound exists as the free base .

  • Solubility Limit : The free base is poorly soluble (< 10 µM in some cases). If your assay concentration is high (>10 µM), it will precipitate, leading to false negatives.

  • Fix : Keep final assay concentration low or ensure sufficient carrier solvent (0.1% - 0.5% DMSO) to maintain solubility.

Part 4: Decision Tree for Solvent Selection

Solvent_Selection Start Start: Dissolving 6-Fluoroimidazo[1,2-b]pyridazine Ms Step1 Is this for Long-Term Storage? Start->Step1 DMSO Use Anhydrous DMSO Store at -20°C Step1->DMSO Yes Step2 Is this for an Aqueous Assay? Step1->Step2 No (Immediate Use) Step3 Target Concentration? Step2->Step3 HighConc > 50 µM Step3->HighConc LowConc < 10 µM Step3->LowConc Risk HIGH RISK: Precipitation (Free base forms at pH > 4) HighConc->Risk Safe Safe to dilute into HEPES/MOPS buffer LowConc->Safe

Caption: Figure 2. Solvent selection and risk assessment workflow.

References

  • Imidazo[1,2-b]pyridazine pKa and Properties : Sinochem Nanjing Corp. Technical Data Sheet: Imidazo-1,2-B-Pyridazine. Available at: [Link]

  • SnAr Reactivity of 6-Haloimidazo[1,2-b]pyridazines : Moslin, R., et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters, 2019. Available at: [Link]

  • Nucleophilic Displacement in Synthesis: Patent WO2013134219A1. "Imidazo[1,2-b]pyridazine-based compounds.
  • General Stability of Mesylate Salts: Elder, D.P., et al. "Mesylate Salts: A Review of Their Stability and Reactivity." Journal of Pharmaceutical Sciences.

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Fluoroimidazo[1,2-b]pyridazine Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the imidazo[1,2-b]pyridazine scaffold is a privileged structure, forming the core of numerous biologically active molecules. The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability, potency, and pharmacokinetic properties, significantly alters the electronic environment of the heterocyclic system. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Fluoroimidazo[1,2-b]pyridazine mesylate. In the absence of a publicly available, fully assigned spectrum for this specific salt, this guide will build a comprehensive understanding through a comparative analysis of the parent imidazo[1,2-b]pyridazine, the analogous 6-chloro derivative, and the known effects of fluorination and salt formation on ¹H NMR spectra.

The Foundational Scaffold: ¹H NMR of Imidazo[1,2-b]pyridazine

A thorough understanding of the ¹H NMR spectrum of the unsubstituted imidazo[1,2-b]pyridazine is paramount for interpreting the spectra of its derivatives. The proton numbering convention for the imidazo[1,2-b]pyridazine ring system is provided below.

Caption: Numbering of the Imidazo[1,2-b]pyridazine Ring.

The ¹H NMR spectrum of the parent compound exhibits characteristic signals for the five protons on the bicyclic system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~7.8-8.0dJ ≈ 0.9
H3~7.5-7.7dJ ≈ 0.9
H6~8.0-8.2ddJ ≈ 4.3, 1.6
H7~6.8-7.0ddJ ≈ 9.2, 4.3
H8~7.6-7.8ddJ ≈ 9.2, 1.6

Table 1: Approximate ¹H NMR Data for Imidazo[1,2-b]pyridazine.

The Impact of 6-Position Substitution: A Comparative Analysis

To predict the ¹H NMR spectrum of 6-Fluoroimidazo[1,2-b]pyridazine, it is instructive to first examine the effect of a halogen substituent at the 6-position. The ¹H NMR data for 6-chloroimidazo[1,2-b]pyridazine provides a valuable comparison.

In 6-chloroimidazo[1,2-b]pyridazine, the C6 proton is replaced by a chlorine atom. This substitution primarily affects the adjacent protons, H5 and H7, through inductive effects and alterations in the ring's electronic structure.

Proton6-H (approx. δ, ppm)6-Cl (approx. δ, ppm)Δδ (ppm)Multiplicity (6-Cl)Coupling Constant (J, Hz)
H27.8-8.0~7.9~0.0s-
H37.5-7.7~7.6~0.0s-
H76.8-7.0~7.1~+0.2dJ ≈ 9.5
H87.6-7.8~7.9~+0.2dJ ≈ 9.5

Table 2: Comparison of ¹H NMR Data for Imidazo[1,2-b]pyridazine and 6-Chloroimidazo[1,2-b]pyridazine. [1]

The introduction of the electron-withdrawing chlorine atom at C6 leads to a downfield shift of the adjacent H7 and H8 protons. The multiplicity of H7 and H8 simplifies from a doublet of doublets to a doublet, as the coupling to H6 is absent.

Predicting the ¹H NMR Spectrum of 6-Fluoroimidazo[1,2-b]pyridazine

Fluorine, being the most electronegative element, is expected to exert a more pronounced electron-withdrawing effect than chlorine, leading to a greater downfield shift of the adjacent protons. Furthermore, the fluorine atom (¹⁹F, spin I = ½) will couple with nearby protons, introducing additional splitting in their signals. This spin-spin coupling through bonds (J-coupling) is a key feature in the NMR spectra of organofluorine compounds.

Based on these principles and the limited available data for a related compound, we can predict the ¹H NMR spectrum of 6-Fluoroimidazo[1,2-b]pyridazine. A patent for a compound containing the 6-fluoroimidazo[1,2-b]pyridazine moiety reports a signal at 7.00 ppm as a doublet with a coupling constant of 9.35 Hz, which is likely the H7 proton.[2]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H2~7.9-8.1s-
H3~7.6-7.8s-
H7~7.0-7.2ddJ(H7-H8) ≈ 9.4, J(H7-F) ≈ 4-6
H8~8.0-8.2ddJ(H8-H7) ≈ 9.4, J(H8-F) ≈ 2-3

Table 3: Predicted ¹H NMR Data for 6-Fluoroimidazo[1,2-b]pyridazine.

The H7 proton is expected to show a larger coupling to the fluorine atom (³JHF) compared to the H8 proton (⁴JHF), which is further away.

The Influence of the Mesylate Counter-ion

The formation of a mesylate (methanesulfonate) salt involves the protonation of one of the basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring system, most likely N1. This protonation will lead to a general downfield shift of all the protons on the heterocyclic core due to the increased positive charge.

The mesylate anion itself will contribute a signal to the ¹H NMR spectrum. The methyl protons of the methanesulfonate group typically appear as a sharp singlet. In DMSO-d₆, this signal is expected in the range of 2.3-2.6 ppm.

G cluster_0 Protonation and Salt Formation mol1 6-Fluoroimidazo[1,2-b]pyridazine mol3 6-Fluoroimidazo[1,2-b]pyridazine Mesylate mol1->mol3 + mol2 Methanesulfonic Acid mol2->mol3 G cluster_0 NMR Sample Preparation and Acquisition cluster_1 Details A Sample Preparation B Spectrometer Setup A->B Insert Sample C Data Acquisition B->C Tune and Shim D Data Processing C->D Fourier Transform A_details 1. Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d6. 2. Add a small amount of TMS as an internal standard. 3. Transfer to a 5 mm NMR tube. B_details 1. Lock on the deuterium signal of the solvent. 2. Optimize field homogeneity (shimming). C_details 1. Acquire a standard 1D proton spectrum. 2. Set appropriate spectral width and number of scans. D_details 1. Apply exponential window function. 2. Phase and baseline correct the spectrum. 3. Calibrate the chemical shift to TMS (0.00 ppm).

Caption: Workflow for ¹H NMR Spectrum Acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 6-Fluoroimidazo[1,2-b]pyridazine mesylate into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Vortex or gently shake the vial until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Optimize the magnetic field homogeneity by shimming the spectrometer. This is a critical step to obtain sharp lines and good resolution.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

    • Use a standard 90° pulse sequence for a quantitative 1D proton experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

References

  • Der Pharma Chemica, 2016, 8(16):1-8.
  • MDPI, 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • Royal Society of Chemistry, 1H NMR (DMSO-d6). [Link]

  • MDPI, Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • Google Patents, WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Journal of Organic Chemistry, NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Journal of Magnetic Resonance, Vicinal fluorine-proton coupling constants. [Link]

Sources

Validating fluorinated heterocyclic building blocks for GMP synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Fluorinated Heterocycles for GMP: A Comparative Validation Guide

In modern medicinal chemistry, the strategic incorporation of fluorine is non-negotiable. It modulates pKa, enhances metabolic stability (blocking CYP450 oxidation sites), and increases lipophilicity to improve membrane permeability. However, a critical disconnect exists between Research Grade (catalog) building blocks and GMP-Ready materials required for clinical supplies.

Standard "98% purity" claims on fluorinated heterocycles are frequently deceptive due to the unique behavior of fluorinated impurities in standard detection methods. This guide outlines a self-validating system to qualify fluorinated building blocks (FBBs) for GMP synthesis, moving beyond simple Certificates of Analysis (CoA) to rigorous structural and safety verification.

The Challenge: Why Catalog Reagents Fail GMP Audits

Commercial FBBs often originate from bulk industrial processes (e.g., Halex reactions or direct fluorination) optimized for yield, not impurity profile.

Table 1: Comparative Metrics – Commercial vs. GMP-Validated Grade
MetricCommercial Grade (Research)GMP-Validated Grade (Clinical)The Technical Risk
Purity Assay >98% (HPLC Area %)>98% (w/w via qNMR & Mass Balance)HPLC Area% overestimates purity if fluorinated impurities have low UV extinction coefficients.
Impurity Profile Unidentified peaks <0.5% ignoredAll peaks >0.05% identified (ICH Q3A/B)Fluorinated isomers (regioisomers) often co-elute on standard C18 columns.
Metal Content Not testedQuantified (ICH Q3D)Pd/Cu residues from cross-coupling can poison downstream GMP catalysts.
Genotoxicity UnknownRisk Assessed (ICH M7)Fluorinating agents (e.g., DAST, Selectfluor) can generate alkylating side-products.
Water Content Hygroscopic variance commonControlled (KF Titration)Water interferes with organometallic downstream steps (e.g., Grignard/Lithiation).

Strategic Route Selection: Building Block vs. Late-Stage Fluorination

Before validating a material, one must validate the origin of the fluorine. Late-stage fluorination under GMP is notoriously difficult due to the handling of hazardous reagents (F2 gas, HF) and poor regioselectivity.

Core Directive: Prioritize pre-fluorinated heterocyclic building blocks over late-stage fluorination unless the C-F bond is metabolically labile.

RouteSelection Start Target Fluorinated Heterocycle IsCommerciallyAvailable Is Building Block Commercially Available? Start->IsCommerciallyAvailable CheckPurity Audit Vendor Process: Is Regio-purity >99.5%? IsCommerciallyAvailable->CheckPurity Yes CustomSynthesis Custom Synthesis via Cyclization IsCommerciallyAvailable->CustomSynthesis No LateStage Late-Stage Fluorination (High GMP Risk) CheckPurity->LateStage No (Isomers present) ValidateBlock Proceed to Material Validation (Section 4) CheckPurity->ValidateBlock Yes CustomSynthesis->ValidateBlock

Figure 1: Decision logic for selecting between sourcing a building block vs. attempting process fluorination.

The "Self-Validating" Protocol: Triangulated Purity Assay

To ensure a fluorinated building block is GMP-compliant, you cannot rely on a single analytical method. You must employ Analytical Triangulation . This protocol cross-references three orthogonal datasets to eliminate blind spots.

Methodology: The 3-Pillar Assay

Step 1: 19F-qNMR (The Mass Balance Anchor)

  • Why: HPLC relies on UV absorption. If a fluorinated impurity lacks a chromophore (common in aliphatic fluorination), HPLC is blind. 19F-qNMR detects all fluorine-containing species.

  • Protocol:

    • Dissolve ~20 mg of FBB in DMSO-d6.

    • Add internal standard (IS):

      
      -Trifluorotoluene (BTF) or 3,5-Bis(trifluoromethyl)benzoic acid (traceable standard).
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 30s) to ensure quantitative integration.
    • Acceptance Criteria: The w/w% calculated via NMR must match the HPLC w/w% within

      
      .
      

Step 2: UPLC-MS (The Impurity Hunter)

  • Why: To detect non-fluorinated organic impurities and confirm the molecular weight of the main peak.

  • Protocol: Use a phenyl-hexyl column (superior selectivity for fluorinated aromatics over C18). Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

Step 3: ICP-MS (The Catalyst Check)

  • Why: Many FBBs are synthesized via Pd-catalyzed Buchwald-Hartwig or Suzuki couplings. Residual metal must be <10 ppm (ICH Q3D Class 1/2A elements).

Case Study: Validating 5-Fluoro-2-Nitroaniline

Scenario: A drug development program requires 5-Fluoro-2-nitroaniline as a starting material for a kinase inhibitor. Two vendors provided samples.

Experimental Data Comparison
TestVendor A (Standard)Vendor B (GMP-Validated)Analysis
HPLC Purity (254 nm) 99.2%99.5%Both look acceptable on surface.
19F-qNMR Assay 94.1% 99.3%CRITICAL FAIL: Vendor A contains inorganic salts or non-chromophoric fluorinated oligomers invisible to UV.
19F NMR Spectrum 3 distinct peaksSingle sharp peakVendor A contains regioisomers (4-fluoro isomer) difficult to separate downstream.
Pd Content (ICP-MS) 150 ppm<1 ppmVendor A requires expensive scavenging remediation.
Conclusion REJECT APPROVE Vendor A would cause yield loss and regulatory failure.
Validation Workflow Diagram

ValidationFlow Quarantine 1. Quarantine Material Triangulation 2. Analytical Triangulation Quarantine->Triangulation RiskAssessment 3. ICH M7/Q3D Risk Assessment Triangulation->RiskAssessment Data Generated Remediation 4. Remediation (Recrystallization/Scavenging) RiskAssessment->Remediation Fail (e.g., High Pd) Release 5. Release for GMP Synthesis RiskAssessment->Release Passes All Specs Remediation->Triangulation Re-test

Figure 2: Workflow for moving a raw material from quarantine to GMP release.

Conclusion

Validating fluorinated heterocycles for GMP is not merely about checking a box on a CoA. It requires a causal understanding of how fluorine affects detection methods (UV suppression) and synthesis risks (regioisomerism). By implementing the Triangulated Purity Assay —specifically leveraging 19F-qNMR as a primary standard—researchers can safeguard their clinical manufacturing campaigns against costly failures.

References

  • ICH Q3D Elemental Impurities - Scientific Guideline . European Medicines Agency (EMA). (2015).[1][2] Guideline for elemental impurities Q3D. [Link][1]

  • ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities . International Council for Harmonisation (ICH).[3] (2023).[4][5][6] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination . Journal of Analytical Methods in Chemistry. (2017). "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." [Link]

  • Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. (2008). "The role of fluorine in medicinal chemistry." [Link]

  • Quantitative NMR in Pharmaceutical Analysis . Analytical Chemistry. (2011).[7] "Application of Quantitative 19F and 1H NMR for Reaction Monitoring." [Link]

Sources

Mechanistic Rationale: The Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical analysis of solid-state forms is critical for advancing poorly soluble heterocyclic scaffolds through the drug development pipeline. This guide objectively compares the crystal structure, physicochemical performance, and preformulation behavior of imidazo[1,2-b]pyridazine free bases against their corresponding salt forms, utilizing the widely studied kinase inhibitor ponatinib and antimalarial lead MMV652103 as representative models.

The imidazo[1,2-b]pyridazine core is a privileged, highly stable bicyclic system frequently utilized in medicinal chemistry to target kinases and infectious diseases[1][2]. However, its planar, highly conjugated geometry promotes strong intermolecular


 stacking in the solid state. This results in a high crystal lattice energy, which directly causes poor aqueous solubility and limits oral bioavailability[1].

To overcome this thermodynamic barrier, salt screening is employed. The scaffold typically presents multiple basic centers. For instance, in ponatinib, there are three basic nitrogens: the indolyl nitrogen of the imidazo[1,2-b]pyridazine group (pKa ~2.69) and two nitrogens on the piperazinyl group (pKa ~2.69 and ~7.70)[3].

The Causality of Salt Selection: Forming a hydrochloride (HCl) salt introduces strong ionic interactions that fundamentally alter the crystal lattice. By replacing tightly packed


 interactions with highly polar, solvent-accessible ionic channels (often incorporating water molecules), the hydration energy of the crystal exceeds its lattice energy during dissolution, driving a rapid kinetic "spring" effect in gastrointestinal media.

Workflow N1 Imidazo[1,2-b]pyridazine Free Base Characterization N2 pKa & Lattice Energy Profiling N1->N2 N3 Counterion Selection (e.g., HCl, Mesylate) N2->N3 N4 Controlled Supersaturation & Crystallization N3->N4 N5 SCXRD & SSNMR Structural Validation N4->N5 N6 Lead Salt Candidate Selection N5->N6

Workflow for the selection and structural validation of imidazo[1,2-b]pyridazine salts.

Solid-State Comparison: Free Base vs. Hydrochloride Salt

The structural transition from a free base to an HCl salt is not merely a proton transfer; it completely rearchitects the asymmetric unit. Recent on ponatinib hydrochloride reveal a highly unusual ionic cocrystal structure[4].

Unlike the free base, which typically crystallizes in tightly packed monoclinic space groups (e.g.,


)[1], the HCl salt forms a multicomponent triclinic crystal (

). The asymmetric unit contains a complex stoichiometry of 2:3:3 (API:Cl:H₂O), featuring both monocations and dications[4]. The charged imidazopyridazine moiety forms a unique hydrogen bond network between the monocations and dications, while the chloride ions create a "square" arrangement with water molecules, facilitating rapid solvent penetration.
Table 1: Crystallographic Data Comparison
ParameterFree Base (Typical Model)Hydrochloride Salt (Ponatinib HCl)
Stoichiometry 1:0 (API)2:3:3 (API:Cl:H₂O)
Space Group

(Monoclinic)

(Triclinic)
Protonation State UnprotonatedMonocation & Dication mixture
Lattice Interactions

stacking, weak H-bonds
Ionic H-bonding, Cl-water networks
Asymmetric Unit 1 API molecule1 Monocation, 1 Dication, 3 Cl⁻, 3 H₂O

Self-Validating Experimental Protocols

To objectively assess these solid forms, the following self-validating protocols must be strictly adhered to.

Protocol A: Controlled Salt Screening & Crystallization
  • Step 1: Solvent Selection. Dissolve the free base in a binary solvent system (e.g., Methanol/Acetone, 1:1 v/v). Causality: Methanol provides high solubility for the free base, while acetone acts as an anti-solvent for the resulting salt, driving controlled supersaturation.

  • Step 2: Acid Addition. Add 1.05 equivalents of 1M HCl in diethyl ether dropwise at 25°C under continuous stirring. Causality: Slow addition prevents localized high supersaturation, avoiding the precipitation of amorphous aggregates.

  • Step 3: Thermal Cycling. Cycle the suspension between 5°C and 40°C at 0.5°C/min for 48 hours. Causality: This promotes Ostwald ripening, dissolving thermodynamically unstable fines and growing large, defect-free crystals suitable for SCXRD.

  • Validation Check: Isolate the solid and analyze via Powder X-Ray Diffraction (PXRD). If the diffractogram exhibits a broad "halo," the sample is amorphous and must be recrystallized. Sharp, distinct Bragg peaks validate a crystalline product.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Step 1: Crystal Mounting. Select a crystal (approx. 0.1 × 0.1 × 0.2 mm) and coat it in Paratone-N oil before mounting on a MiTeGen loop. Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of lattice water, which would cause the crystal to crack and lose single-crystal integrity.

  • Step 2: Cryocooling. Flash-cool the crystal to 100 K using a nitrogen cold stream during data collection. Causality: Cryocooling minimizes the thermal vibration of atoms, which is absolutely critical for accurately resolving the electron density of light atoms (i.e., confirming the protonation state of the imidazo[1,2-b]pyridazine nitrogen).

  • Validation Check: Following structure solution (e.g., using SHELXT) and refinement, verify the Goodness-of-Fit (GoF). A valid structural model must yield an

    
     value < 0.05 and a GoF of ~1.0. Residual electron density peaks > 1.0 e/ų indicate unresolved solvent or disorder, invalidating the model.
    

Performance Metrics and Causality

The structural differences directly dictate the physicochemical performance of the API. The introduction of the chloride-water network in the salt form significantly enhances thermodynamic solubility but introduces hygroscopic liabilities.

Table 2: Physicochemical Performance Data
PropertyFree BaseHydrochloride SaltCausality / Mechanism
Aqueous Sol. (pH 6.8) < 1 µg/mL~ 15-20 µg/mLDisruption of lattice energy via ionic solvation
Solubility in FaSSIF ~ 5 µg/mL~ 85 µg/mLMicellar solubilization synergizing with salt form
Melting Point (DSC) ~ 195 °C~ 260 °C (Decomp.)Stronger ionic bonds increase thermal stability
Hygroscopicity (DVS) Non-hygroscopic (<0.2%)Moderately hygroscopic (~3%)Chloride ions and water channels in lattice

During dissolution in biorelevant media (FaSSIF), the HCl salt exhibits a classic "Spring and Parachute" profile. The ionic lattice rapidly dissociates (the spring), creating a supersaturated state. However, without polymer stabilization, the system will eventually precipitate back into the thermodynamically stable free base.

Solubility S1 Crystalline HCl Salt S2 Dissolution in Biorelevant Media S1->S2 S3 Kinetic Supersaturation S2->S3 Rapid Solvation S4 Precipitation (Free Base) S3->S4 Nucleation S5 Thermodynamic Equilibrium S3->S5 Excipient Stabilization S4->S5 Phase Transition

Thermodynamic vs. kinetic solubility pathways for imidazo[1,2-b]pyridazine salts in media.

References

  • Stirk, A. J., et al. "An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy." CrystEngComm, Royal Society of Chemistry, 2024.[Link]

  • Strydom, B., et al. "Five Solid Forms of a Potent Imidazopyridazine Antimalarial Drug Lead: A Preformulation Study." Crystal Growth & Design, American Chemical Society, 2019.[Link]

  • "Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt.
  • "Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof.

Sources

Safety Operating Guide

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 6-Fluoroimidazo[1,2-b]pyridazine Methanesulfonate

Part 1: Executive Summary & Hazard Profile

Immediate Action Required: This compound must be treated as a High Potency Fluorinated Organic (HPFO) . It combines a biologically active heterocyclic core (kinase inhibitor scaffold) with a fluorinated substituent and a methanesulfonate (mesylate) counter-ion.

Do not dispose of via municipal drains or standard trash. The presence of the fluorine atom requires high-temperature incineration to prevent environmental persistence, while the mesylate salt form implies high water solubility, increasing the risk of aquatic contamination.

Physicochemical Hazard Assessment
PropertyCharacteristicOperational Implication
Chemical Structure Fluorinated HeterocycleThermal Stability: The C-F bond is one of the strongest in organic chemistry. Standard incineration (<800°C) may fail to break this bond, leading to fluorinated byproducts. Requirement: High-Temperature Incineration (>1100°C).
Salt Form Methanesulfonate (Mesylate)Solubility: Highly water-soluble. Risk: High mobility in soil and water systems. Action: Zero-discharge policy for aqueous waste.
Biological Activity Imidazo[1,2-b]pyridazine CoreToxicity: This scaffold is common in kinase inhibitors (e.g., Ponatinib analogs). Treat as a Suspected Carcinogen/Reproductive Toxin until specific toxicology data proves otherwise.
Reactivity Acidic SaltIncompatibility: May react vigorously with strong oxidizers (e.g., nitric acid) or strong bases.

Part 2: Pre-Disposal Stabilization & Segregation

Before moving waste to central accumulation areas, the researcher must stabilize the material at the point of generation.

Solid Waste (Powder/Crystals)
  • Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness) .

  • Secondary Containment: Place the sealed bag into a secondary High-Density Polyethylene (HDPE) wide-mouth jar. Do not use glass for the final disposal container if mechanical compaction is used by your waste hauler.

  • Labeling: Mark as "TOXIC SOLID, ORGANIC, N.O.S. (Contains Fluorinated Heterocycle)."[1][2]

Liquid Waste (Mother Liquors/Solvents)
  • Segregation Rule: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if possible. While the compound itself is the contaminant, mixing it with non-halogenated waste dilutes the caloric value and complicates the specific incineration process required for fluorinated compounds.

  • Stream Assignment: Assign to Stream C (Halogenated Organic Solvents) .

  • pH Check: Methanesulfonate salts can be acidic. Check pH; if < 4, neutralize carefully with Sodium Bicarbonate (

    
    ) to pH 6–8 before adding to the waste drum to prevent corrosion of steel waste drums.
    

Part 3: Disposal Workflow (Decision Matrix)

The following logic gate ensures the material ends up in the correct destruction facility (e.g., rotary kiln incinerator with scrubber).

DisposalWorkflow Start Waste Generation: 6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid DoubleBag Double Bag in 2-mil Polyethylene Solid->DoubleBag SolidContainer Container: HDPE Jar Label: 'Toxic Solid, Organic' DoubleBag->SolidContainer Incineration FINAL DISPOSAL: High-Temp Incineration (>1100°C) with Acid Gas Scrubbing (HF/SOx) SolidContainer->Incineration SolventType Solvent Base? Liquid->SolventType Aqueous Aqueous Solution SolventType->Aqueous Water-based Organic Organic Solvent SolventType->Organic DMSO/DCM/MeOH pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 6-8 (Use NaHCO3) pHCheck->Neutralize pH < 5 AqStream Stream: Aqueous Toxic (Do NOT Drain Pour) pHCheck->AqStream pH 5-9 Neutralize->AqStream AqStream->Incineration HaloStream Stream: Halogenated Waste (High BTU Incineration) Organic->HaloStream HaloStream->Incineration

Figure 1: Decision tree for segregating fluorinated mesylate salts into correct waste streams to ensure thermal destruction.

Part 4: Regulatory & Logistics Data

When preparing the manifest for your Environmental Health & Safety (EHS) team or external hauler (e.g., Veolia, Clean Harbors), use the following classifications.

US EPA / RCRA Classification

Since this specific CAS is likely not explicitly listed (U-listed or P-listed), you must characterize it by characteristic or process knowledge .

  • Waste Code: D002 (Corrosive) if pH < 2. Otherwise, use D001 (Ignitable) if in organic solvent.

  • Best Practice Code: If the compound is a drug intermediate, many facilities default to "Non-Regulated Toxic Waste" unless it exhibits specific toxicity, but for fluorinated organics, we recommend flagging it for Fuel Blending/Incineration .

DOT Shipping Description (Scenario-Dependent)
  • Scenario A (Solid Pure Substance):

    • UN Number: UN 2811

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate)

    • Class: 6.1

    • Packing Group: III (Assumed, unless LD50 < 50mg/kg is known)

  • Scenario B (In Flammable Solvent):

    • UN Number: UN 1993

    • Proper Shipping Name: Flammable liquids, n.o.s. (Contains Methanol, Fluorinated Heterocycle)[2]

    • Class: 3

Part 5: Emergency Procedures (Spill Response)

Scenario: A 5g bottle of solid powder drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and an N95 or P100 particulate respirator. The mesylate salt dust is an inhalation hazard.[3]

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels or an oil-impregnated sweeping compound to suppress dust.

  • Decontamination:

    • Scoop the wet material into a wide-mouth jar.

    • Wipe the surface with a 10% Sodium Bicarbonate solution . This neutralizes any residual methanesulfonic acid and helps solubilize the salt for removal.

    • Perform a final wipe with Isopropyl Alcohol.

  • Disposal: All cleanup materials (wipes, gloves) go into the Solid Toxic Waste bin.

References

  • US Environmental Protection Agency (EPA). "Incineration of Halogenated Organic Compounds." EPA Technical Guidelines. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. [Link]

  • PubChem. "Compound Summary: Imidazo[1,2-b]pyridazine." National Library of Medicine. [Link][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.